1-Bromo-2-(methoxymethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZLCRHLRJNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513165 | |
| Record name | 1-Bromo-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52711-30-5 | |
| Record name | 1-Bromo-2-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52711-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-(methoxymethyl)benzene from 2-Bromobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Bromo-2-(methoxymethyl)benzene from 2-bromobenzyl alcohol. The primary method described is the Williamson ether synthesis, a robust and widely used method for the formation of ethers. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and characterization information to support researchers in the successful synthesis and application of this important chemical intermediate.
Overview of the Synthesis
The synthesis of this compound from 2-bromobenzyl alcohol is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent in an SN2 reaction.
Reaction Scheme:
A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the alcohol. Methyl iodide (CH3I) serves as an efficient methylating agent. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the SN2 reaction and prevent unwanted side reactions.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2-bromobenzyl alcohol.
Materials:
-
2-Bromobenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 2-bromobenzyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.2 equivalents of a 60% dispersion in mineral oil) is added portion-wise.
-
Alkoxide Formation: The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Methylation: Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Bromobenzyl alcohol | C₇H₇BrO | 187.04 | Solid |
| This compound | C₈H₉BrO | 201.06 | Liquid |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58 (dd, J = 8.0, 1.2 Hz, 1H), 7.35 (td, J = 7.6, 1.2 Hz, 1H), 7.28 (d, J = 7.6 Hz, 1H), 7.17 (td, J = 7.6, 1.6 Hz, 1H), 4.63 (s, 2H), 3.45 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.0, 132.8, 128.9, 128.6, 127.6, 122.9, 72.1, 58.4 |
| IR (Neat) | 3064, 2924, 2872, 1590, 1469, 1442, 1105, 1025, 750 cm⁻¹ |
| Mass Spectrum (EI) | m/z (%): 202 (M⁺+2, 98), 200 (M⁺, 100), 169 (35), 121 (85), 91 (40) |
Mandatory Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
An In-depth Technical Guide to 1-Bromo-2-(methoxymethyl)benzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1-Bromo-2-(methoxymethyl)benzene. This versatile aromatic building block is of significant interest to the organic synthesis and medicinal chemistry communities due to its unique combination of a reactive aryl bromide and a protected primary alcohol. This document consolidates available data on its physicochemical and spectroscopic properties, details experimental protocols for its synthesis and key transformations, and explores its utility in the construction of complex molecular architectures relevant to drug discovery.
Chemical Identity and Physical Properties
This compound, a substituted benzene derivative, is a valuable intermediate in organic synthesis. The strategic placement of a bromine atom ortho to a methoxymethyl group allows for a wide range of chemical modifications.[1] While experimentally determined physical properties for this specific compound are not widely available in the literature, data for closely related analogs and general observations provide useful guidance.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound (Analog) | 1-Bromo-2-methoxybenzene (Analog) |
| CAS Number | 52711-30-5[3] | 94236-21-2 | 578-57-4[4] |
| Molecular Formula | C₈H₉BrO[3] | C₉H₁₁BrO₂ | C₇H₇BrO[4] |
| Molecular Weight | 201.06 g/mol [3] | 231.09 g/mol | 187.04 g/mol [4] |
| IUPAC Name | This compound[3] | 1-Bromo-2-((methoxymethoxy)methyl)benzene | 1-Bromo-2-methoxybenzene[4] |
| Physical State | Solid[2] | Likely a liquid or low-melting solid[5] | Liquid |
| Melting Point | Not Available | Not Available | 3 °C[4] |
| Boiling Point | Predicted: 213.0±15.0°C at 760 mmHg[1] | Not Available | 210 °C[4] |
| Density | Not Available | Not Available | 1.502 g/mL[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.[1] | Expected to be soluble in polar aprotic solvents like DMF or THF.[6] | Insoluble in water; soluble in ethanol and ether.[7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectral data based on available information for the compound and its close analogs.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃) of a Related Compound, 1-Bromo-2-((methoxymethoxy)methyl)benzene [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.52 | d (J = 8.0 Hz) | 1H | Aromatic H |
| 7.26 | t (J = 7.5 Hz) | 1H | Aromatic H |
| 7.12 | d (J = 7.5 Hz) | 1H | Aromatic H |
| 4.70 | s | 2H | -O-CH₂-O- |
| 4.65 | s | 2H | Ar-CH₂-O- |
| 3.38 | s | 3H | -O-CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
Table 4: Key Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2930, ~2870 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1590, ~1470, ~1440 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1120 | C-O-C stretch | Alkyl ether |
| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |
| ~650 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region (M⁺ and M+2) of nearly equal intensity.[1]
Synthesis
This compound is typically synthesized from 2-bromobenzyl alcohol via Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzyl alcohol
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzyl alcohol (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
References
"1-Bromo-2-(methoxymethyl)benzene" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-(methoxymethyl)benzene, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its applications in organic synthesis and drug discovery.
Core Compound Information
This compound is an ortho-disubstituted aromatic compound. The presence of a bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, while the methoxymethyl ether group offers a site for potential modification or can influence the steric and electronic properties of the molecule.
| Property | Value | Source |
| CAS Number | 52711-30-5 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Bromobenzyl methyl ether, 1-(Bromomethyl)-2-methoxybenzene | [1][2] |
Spectroscopic and Physicochemical Data
Spectroscopic analysis is essential for the confirmation of the structure and purity of this compound.
Spectroscopic Data Summary
| Technique | Data | Source |
| ¹H NMR | Aromatic Protons: δ 7.1-7.6 ppm; Methylene Protons (-CH₂-): δ ~4.5 ppm; Methyl Protons (-CH₃): δ ~3.4 ppm | Inferred from related structures |
| ¹³C NMR | Aromatic Carbons: δ 123-139 ppm; Methylene Carbon (-CH₂-): δ ~72 ppm; Methyl Carbon (-CH₃): δ ~58 ppm | Inferred from related structures |
| Infrared (IR) | Aromatic C-H stretch: ~3060 cm⁻¹; Aliphatic C-H stretch: ~2930, ~2870 cm⁻¹; Aromatic C=C stretch: ~1590, ~1470, ~1440 cm⁻¹; Aryl-alkyl ether C-O-C stretch: ~1250 cm⁻¹; Alkyl ether C-O-C stretch: ~1120 cm⁻¹; C-Br stretch: ~650 cm⁻¹ | [3] |
| Mass Spectrometry | Expected M+ and M+2 isotope pattern characteristic of a monobrominated compound. | [4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | Inferred from supplier data |
| Boiling Point | 213.0 ± 15.0 °C at 760 mmHg (Predicted) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-bromobenzoic acid.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Bromobenzyl Alcohol (Precursor)
This procedure details the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.
-
A solution of 2-bromobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
In a separate reaction vessel under an inert atmosphere, a suspension of sodium borohydride (0.825 equivalents) in THF is cooled to 0-5 °C.[5]
-
Boron trifluoride diethyl etherate (1.05 equivalents) is added to the cooled suspension and stirred for 15 minutes.[5]
-
The solution of 2-bromobenzoic acid is added dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.[5]
-
The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 2-bromobenzyl alcohol.
Experimental Protocol: Synthesis of this compound
This protocol describes the methylation of 2-bromobenzyl alcohol via a Williamson ether synthesis.
-
To a solution of 2-bromobenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford this compound.
Reactivity and Applications in Drug Development
The aryl bromide moiety of this compound is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][6]
Key Reactions
Caption: Key transformations of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[7][8]
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[7]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
A degassed solvent system (e.g., a mixture of toluene and water) is added.[7]
-
The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred vigorously for several hours until the starting material is consumed, as monitored by TLC or GC-MS.[7]
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Application in the Synthesis of Bioactive Scaffolds
While this compound is not itself a therapeutic agent, it serves as a crucial precursor for molecules that can interact with biological targets. For instance, the biaryl structures synthesized via Suzuki-Miyaura coupling are common motifs in drugs that target enzymes or receptors involved in various signaling pathways.
Caption: Conceptual workflow from building block to therapeutic effect.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
References
- 1. This compound | C8H9BrO | CID 12927162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromobenzyl methyl ether, 98% | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
Spectroscopic data of "1-Bromo-2-(methoxymethyl)benzene" (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Bromo-2-(methoxymethyl)benzene. This document details the ¹H NMR, ¹³C NMR, and Infrared (IR) spectral data, accompanied by detailed experimental protocols for data acquisition. The information is presented to support research, development, and quality control activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 - 7.52 | m | 1H | Ar-H |
| 7.33 - 7.29 | m | 1H | Ar-H |
| 7.17 - 7.12 | m | 2H | Ar-H |
| 4.63 | s | 2H | -CH₂- |
| 3.45 | s | 3H | -OCH₃ |
Ar-H denotes aromatic protons. Multiplicity is abbreviated as s (singlet) and m (multiplet).
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.4 | Ar-C |
| 132.8 | Ar-CH |
| 128.9 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 123.0 | Ar-C-Br |
| 72.8 | -CH₂- |
| 58.4 | -OCH₃ |
Ar-C denotes a quaternary aromatic carbon.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3064 | C-H stretch (aromatic) |
| 2924, 2854 | C-H stretch (aliphatic) |
| 1590, 1469, 1442 | C=C stretch (aromatic) |
| 1105 | C-O stretch (ether) |
| 1024 | C-Br stretch |
| 750 | C-H bend (ortho-disubstituted aromatic) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard procedures for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.[1]
2. Instrument Setup and Data Acquisition: The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1][2] The instrument is locked onto the deuterium signal of the CDCl₃ solvent.[3] Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[1]
-
For ¹H NMR: A standard single-pulse experiment is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.[1]
-
For ¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.[1][3]
3. Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.[1] The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat technique. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[4] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared.[4]
2. Instrument Setup and Data Acquisition: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.[5] A background spectrum of the empty sample holder (or salt plates) is recorded first.[5] The prepared sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired.[5] Spectra are typically recorded in the mid-IR range, from 4000 cm⁻¹ to 400 cm⁻¹.[5]
3. Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is typically done automatically by the instrument's software.[5] This process removes interfering signals from atmospheric water and carbon dioxide.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
The Solubility Profile of 1-Bromo-2-(methoxymethyl)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Property | Value |
| IUPAC Name | 1-bromo-2-(methoxymethyl)benzene[3] |
| Synonyms | 2-Bromobenzyl methyl ether, 1-(Bromomethyl)-2-methoxybenzene |
| CAS Number | 52711-30-5[3] |
| Molecular Formula | C₈H₉BrO[3][4] |
| Molecular Weight | 201.06 g/mol [3][4] |
| Physical Form | Solid[4] |
Quantitative Solubility Data
Extensive searches of chemical databases and scientific literature did not yield specific, experimentally determined quantitative solubility values for this compound in various organic solvents. This is not uncommon for specialized research chemicals.[2] However, based on its chemical structure—an aromatic ring with a nonpolar bromine atom and a moderately polar methoxymethyl ether group—it is anticipated to exhibit good solubility in a range of common organic solvents.
| Solvent | Expected Qualitative Solubility |
| Dichloromethane (DCM) | Expected to be soluble |
| Tetrahydrofuran (THF) | Expected to be soluble |
| Ethyl acetate | Expected to be soluble |
| Acetone | Expected to be soluble |
| Chloroform | Expected to be soluble |
| Toluene | Expected to be soluble |
| Methanol | Moderately soluble to soluble |
| Ethanol | Moderately soluble to soluble |
| Hexane | Sparingly soluble to insoluble |
| Water | Insoluble |
This table is based on general principles of "like dissolves like" and the expected polarity of this compound. Experimental verification is required for precise solubility determination.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound such as this compound. These protocols are based on standard laboratory practices.[5][6][7][8]
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., dichloromethane, methanol, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 25 mg of this compound into a small, dry test tube.[6]
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[6]
-
After each addition, vigorously shake or vortex the test tube for 60 seconds.[5]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.[5]
-
-
Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise, quantitative measure of solubility.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in a temperature-controlled bath or shaker set to a specific temperature (e.g., 25 °C).
-
Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This removes any undissolved solid.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot taken.
Logical Workflow for Solubility Testing
The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H9BrO | CID 12927162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
Retrosynthetic Analysis of 1-Bromo-2-(methoxymethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis of 1-bromo-2-(methoxymethyl)benzene, a versatile building block in organic synthesis. The strategic placement of a reactive bromine atom and a protected hydroxymethyl group makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical compounds. This document outlines the primary synthetic disconnections, details the forward synthetic pathways, provides experimental protocols, and presents key quantitative data.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches. These pathways focus on the strategic installation of the bromine atom and the methoxymethyl ether.
-
Pathway A: C-O Bond Disconnection (Ether Synthesis) : The most direct retrosynthesis involves the disconnection of the ether linkage. This bond can be formed via a Williamson ether synthesis, identifying 2-bromobenzyl alcohol and a methoxymethylating agent as key precursors. This is generally the preferred and most common route.
-
Pathway B: C-Br Bond Disconnection (Aromatic Bromination) : An alternative disconnection involves breaking the carbon-bromine bond. This suggests an electrophilic aromatic substitution (bromination) of a precursor molecule, 2-(methoxymethyl)benzene. The feasibility of this pathway is dependent on the directing effects of the methoxymethyl group.
The logical flow of this retrosynthetic analysis is depicted in the following diagram:
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathways and Experimental Protocols
Based on the retrosynthetic analysis, the following forward synthetic routes can be employed to prepare this compound.
This is a two-step synthesis starting from commercially available 2-bromobenzoic acid. The first step is the reduction of the carboxylic acid to a benzyl alcohol, followed by the protection of the alcohol as a methoxymethyl (MOM) ether.
Step 1: Reduction of 2-Bromobenzoic Acid to 2-Bromobenzyl Alcohol
-
Reaction: 2-Bromobenzoic Acid → 2-Bromobenzyl Alcohol
-
Experimental Protocol: In a 5-liter, three-necked reaction vessel, sodium borohydride (62.4 g, 1.65 moles) is suspended in 1 liter of tetrahydrofuran (THF). The mixture is cooled to 0-5°C, and boron trifluoride diethyl etherate (0.26 L, 2.1 moles) is added. After stirring for 15 minutes, a solution of 2-bromobenzoic acid (400 g, 2 moles) in 1 liter of THF is added dropwise over 1.5 hours, while maintaining the temperature between 0-10°C. The reaction mixture is then stirred for 6 hours at room temperature. The reaction is subsequently hydrolyzed, and the product is recrystallized from hexane to yield 2-bromobenzyl alcohol.
Step 2: Methoxymethyl (MOM) Protection of 2-Bromobenzyl Alcohol
-
Reaction: 2-Bromobenzyl Alcohol + Chloromethyl methyl ether → this compound
-
Experimental Protocol: In an oven-dried 500 mL three-neck round-bottom flask equipped with a stir bar, 2-bromobenzyl alcohol (15.5 g, 78.18 mmol, 1.0 eq.) is dissolved in dichloromethane (DCM, 160 mL). To this solution, N,N-diisopropylethylamine (DIPEA) (40.41 g, 312.72 mmol, 4.0 eq.) is added under an argon atmosphere. The resulting suspension is cooled to 0°C, and freshly distilled chloromethyl methyl ether (MOMCl) (18.88 g, 234.50 mmol, 3.0 eq.) is added dropwise over 10 minutes. Sodium iodide (NaI) (5.80 g, 39.0
Physical properties of "1-Bromo-2-(methoxymethyl)benzene" (boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-2-(methoxymethyl)benzene (CAS No: 52711-30-5), a key intermediate in organic synthesis. Due to its application in the development of complex molecular architectures, a thorough understanding of its physicochemical characteristics is paramount. This document consolidates available data on its boiling and melting points, presents standardized experimental protocols for their determination, and offers a logical framework for the assessment of these properties.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₉BrO. Its structure, featuring a bromine atom and a methoxymethyl group on adjacent carbons of a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. Accurate data on its physical properties, such as boiling and melting points, are critical for process optimization, reaction design, and ensuring the purity of synthetic products. This guide addresses the current state of knowledge regarding these properties and provides detailed methodologies for their experimental verification.
Core Physical Properties
Comprehensive searches of chemical databases and supplier information indicate that experimentally determined values for the boiling and melting points of this compound are not consistently reported in the public domain. However, a combination of predicted data and physical state observations provides a foundational understanding of these properties.
Data Presentation
The following table summarizes the available quantitative and qualitative data for the physical properties of this compound. It is crucial to distinguish between predicted and experimentally observed values.
| Property | Value | Data Type | Source(s) |
| Boiling Point | 213.0 ± 15.0 °C (at 760 mmHg) | Predicted | [1] |
| Melting Point | Not Available | - | - |
| Physical State | Solid | Observed | [2][3] |
Note: The physical state being a solid indicates that the compound has a melting point, though a specific value has not been experimentally determined or published in the available literature. For a structurally similar compound, 1-bromo-2-methoxybenzene, the melting point is 3 °C and the boiling point is 210 °C[4].
Experimental Protocols
To facilitate the acquisition of precise experimental data, this section details standard laboratory procedures for the determination of boiling and melting points.
Melting Point Determination (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube to a height of 2-3 mm. The sample is packed tightly by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
-
Observation: As the temperature nears the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.
Boiling Point Determination (Thiele Tube Method)
For small quantities of liquid, the Thiele tube method provides an accurate determination of the boiling point.[2]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube, with its open end down, is placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[2]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[2] Heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube.[2]
Logical Workflow for Property Verification
The following diagram illustrates a logical workflow for the verification and reporting of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for physical property data acquisition.
Conclusion
While predicted data and the observed physical state of this compound provide valuable guidance, experimentally determined boiling and melting points are essential for its rigorous application in research and development. The protocols outlined in this guide offer standardized methods for obtaining these critical physicochemical parameters. It is recommended that researchers independently verify these properties to ensure the accuracy and reproducibility of their work.
References
An In-depth Technical Guide on 1-Bromo-2-(methoxymethyl)benzene: Structural Analogues and Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-Bromo-2-(methoxymethyl)benzene, a versatile building block in organic synthesis. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes information on its close structural analogue, 1-Bromo-2-((methoxymethoxy)methyl)benzene, to provide a more complete picture of its potential reactivity and properties. This document details the chemical identity, synthesis, spectroscopic data, and key reactions of these compounds, with a focus on their application in the development of more complex molecules.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted benzene derivative with a bromine atom and a methoxymethyl group in an ortho orientation. These functional groups provide two reactive sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound and its MOM-Protected Analogue
| Property | This compound | 1-Bromo-2-((methoxymethoxy)methyl)benzene | Source(s) |
| Molecular Formula | C₈H₉BrO | C₉H₁₁BrO₂ | [1] |
| Molecular Weight | 201.06 g/mol | 231.09 g/mol | [1] |
| CAS Number | 52711-30-5 | 94236-21-2 | [1] |
| IUPAC Name | This compound | 1-bromo-2-((methoxymethoxy)methyl)benzene | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | Not explicitly stated; likely a liquid or low-melting solid | [2] |
| Boiling Point | Predicted: 213.0±15.0°C at 760 mmHg | Data not available | [2] |
| Solubility | Expected to be soluble in common organic solvents | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate | [2] |
Synthesis
The synthesis of this compound can be achieved from 2-bromobenzyl alcohol. A common strategy for related compounds involves the protection of the alcohol functionality. For instance, the synthesis of the methoxymethyl (MOM) protected analogue, 1-Bromo-2-((methoxymethoxy)methyl)benzene, is well-documented and proceeds via the protection of 2-bromobenzyl alcohol.[3]
Synthesis of 2-Bromobenzyl Alcohol (Precursor)
A common route to 2-bromobenzyl alcohol is the reduction of 2-bromobenzoic acid.[3]
Experimental Protocol: Reduction of 2-Bromobenzoic Acid [3]
-
Materials: 2-bromobenzoic acid, sodium borohydride, boron trifluoride diethyl etherate, tetrahydrofuran (THF), hexane.
-
Procedure:
-
A solution of 2-bromobenzoic acid (2 moles) in THF (1 liter) is added dropwise over 1.5 hours to a cooled (0-10°C) mixture of sodium borohydride (1.65 moles) and boron trifluoride diethyl etherate (2.1 moles) in THF (1 liter).
-
The reaction mixture is stirred for 6 hours at room temperature.
-
The reaction is then hydrolyzed.
-
The product, 2-bromobenzyl alcohol, is recrystallized from hexane.
-
-
Yield: 78.5%[3]
Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
This protocol describes the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol to yield its MOM-protected analogue.[3]
Experimental Protocol: MOM Protection of 2-Bromobenzyl Alcohol [3]
-
Materials: 2-bromobenzyl alcohol, N,N-diisopropylethylamine (DIPEA), chloromethyl methyl ether (MOMCl), sodium iodide (NaI), dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-bromobenzyl alcohol (78.18 mmol) in DCM (160 mL), add DIPEA (312.72 mmol) under an argon atmosphere.
-
Cool the suspension to 0°C and add freshly distilled MOMCl (234.50 mmol) dropwise over 10 minutes.
-
Add NaI (39.09 mmol) and allow the mixture to warm to 25°C and stir for 16 hours.
-
Upon completion, the reaction is worked up to isolate the product.
-
Caption: Synthetic pathway for the MOM protection of 2-bromobenzyl alcohol.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectral Data for 1-Bromo-2-((methoxymethoxy)methyl)benzene (400 MHz, CDCl₃) [2]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.52 (d, J = 8.0 Hz) | Aromatic H | 138.1 | C-2 |
| 7.26 (t, J = 7.5 Hz) | Aromatic H | 132.8 | C-6 |
| 7.12 (t, J = 7.5 Hz) | Aromatic H | 128.9 | C-4 |
| 7.05 (d, J = 7.5 Hz) | Aromatic H | 127.8 | C-5 |
| 4.68 (s) | -O-CH₂-O- | 127.5 | C-3 |
| 4.59 (s) | Ar-CH₂-O- | 123.0 | C-1 |
| 3.41 (s) | -O-CH₃ | 95.5 | -O-CH₂-O- |
| 71.8 | Ar-CH₂-O- | ||
| 55.4 | -O-CH₃ |
Experimental Protocol: NMR Spectroscopy [2]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: Spectra are recorded on a 400 MHz spectrometer. The instrument is locked on the deuterium signal of CDCl₃, and shimming is performed to optimize the magnetic field homogeneity.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
An infrared spectrum for this compound has been reported and can be used for structural confirmation.[4] The IR spectrum of its MOM-protected analogue is expected to show similar characteristic absorptions.[2]
Table 3: Tentative IR Absorption Bands for 1-Bromo-2-(alkoxymethyl)benzene Derivatives
| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2930, ~2870 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1590, ~1470, ~1440 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1120 | C-O-C stretch | Alkyl ether |
| ~750 | C-H out-of-plane bend | ortho-disubstituted benzene |
| ~650 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
Mass spectrometry of this compound and its derivatives is expected to show a characteristic isotopic pattern for bromine-containing compounds, with M⁺ and M+2 peaks of nearly equal intensity.[2]
Reactivity and Derivatives
The two primary reactive sites on this compound are the aryl bromide, which is amenable to cross-coupling and Grignard reagent formation, and the benzyl ether, which can potentially be cleaved or modified.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[3] This reaction can be used to synthesize a wide variety of biaryl derivatives from this compound.
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide [5]
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (if needed), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system (e.g., toluene/water, dioxane/water).
-
Procedure:
-
To a reaction flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
The crude product is then purified, typically by column chromatography.
-
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Grignard Reaction
The aryl bromide can be converted to the corresponding Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds with a variety of electrophiles.[2]
General Experimental Protocol: Grignard Reagent Formation and Reaction [6]
-
Materials: this compound, magnesium turnings, anhydrous ether or THF, an electrophile (e.g., aldehyde, ketone, CO₂).
-
Procedure:
-
Grignard Reagent Formation: Add magnesium turnings to a flame-dried flask under an inert atmosphere. Add a solution of this compound in anhydrous ether or THF. The reaction may need initiation with a small crystal of iodine or gentle heating.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent and add the electrophile dropwise.
-
Stir the reaction mixture at an appropriate temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Workflow for the formation and reaction of the Grignard reagent.
Structural Analogues and Their Derivatives
The core structure of this compound can be modified to generate a library of analogues with potentially diverse properties.
-
Positional Isomers: The bromo and methoxymethyl groups can be located at different positions on the benzene ring (e.g., 1-bromo-3-(methoxymethyl)benzene, 1-bromo-4-(methoxymethyl)benzene).
-
Analogues with Different Alkoxy Groups: The methyl group of the ether can be replaced with other alkyl groups (e.g., ethyl, propyl) to create analogues like 1-bromo-2-(ethoxymethyl)benzene.
-
Substitution on the Benzene Ring: Additional substituents can be introduced onto the benzene ring to modulate the electronic and steric properties of the molecule.
Biological Activity
While there is limited specific information on the biological activity of this compound, related structures have been investigated for their therapeutic potential. For instance, some benzyl phenyl ether derivatives have been explored as potential treatments for diseases related to PD-1/PD-L1 signaling pathways, such as cancer.[7] Additionally, various substituted benzimidazole derivatives, which can be synthesized from precursors related to the target compound, have shown promising anticancer and antimicrobial activities.[8][9] However, without specific data, the biological profile of this compound and its direct derivatives remains an area for future investigation.
Caption: Conceptual workflow for the development of bioactive compounds.
Conclusion
This compound represents a valuable scaffold for the synthesis of a wide array of more complex organic molecules. Its dual functionality allows for selective transformations, making it an attractive starting material for the preparation of biaryl compounds, substituted aromatic alcohols, and other derivatives of interest in medicinal chemistry and materials science. While detailed characterization and reactivity studies for this specific compound are not extensively reported, the data available for its close analogues, particularly its MOM-protected counterpart, provide a strong foundation for its utilization in research and development. Further investigation into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this chemical entity.
References
- 1. This compound | C8H9BrO | CID 12927162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. WO2017202273A1 - Benzyl phenyl ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Guide for 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 1-Bromo-2-(methoxymethyl)benzene, a key building block in organic synthesis. This document details commercially available suppliers, provides a detailed experimental protocol for its synthesis via Williamson ether synthesis, and outlines its application in palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound is commercially available from several chemical suppliers. The following table summarizes the availability and pricing information from a selection of vendors. Please note that prices and availability are subject to change and may vary based on institutional contracts.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| Sigma-Aldrich | CDS003612 | AldrichCPR | 250 mg | $77.90 | Usually ships in 2 business days |
| 100 mg | $88.09 | Check with supplier | |||
| Fisher Scientific | AC393400010 | 98% | 1 g | $66.79 | Check with supplier[1] |
| AC393400050 | 98% | 5 g | $207.37 | Check with supplier[1] | |
| Dabos | 20232-5G | Not Specified | 5 g | $77.21 | Arrives by Nov 26 |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-bromobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a Williamson ether synthesis to introduce the methyl ether functionality.
Step 1: Synthesis of 2-Bromobenzyl Alcohol
The initial step is the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.
Experimental Protocol:
-
Materials: 2-bromobenzoic acid, Sodium borohydride (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), suspend sodium borohydride (1.65 moles) in anhydrous THF (1 L).
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add boron trifluoride diethyl etherate (2.1 moles) to the stirred suspension, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.
-
In a separate flask, dissolve 2-bromobenzoic acid (2 moles) in anhydrous THF (1 L).
-
Add the solution of 2-bromobenzoic acid dropwise to the reaction mixture over 1.5 hours, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water, followed by hydrolysis.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from hexane to yield 2-bromobenzyl alcohol.
-
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The second step involves the methylation of the hydroxyl group of 2-bromobenzyl alcohol. The Williamson ether synthesis is a reliable method for this transformation.[2][3]
Experimental Protocol:
-
Materials: 2-bromobenzyl alcohol, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will be stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The aryl bromide moiety in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: this compound, an appropriate boronic acid or boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2-(methoxymethyl)benzene (CAS No: 52711-30-5), a chemical intermediate utilized in various research and development applications. The following sections detail the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.
Section 1: Chemical Identification and Physical Properties
This compound is a substituted aromatic ether. A clear understanding of its physical characteristics is the first step in safe handling.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 52711-30-5 | PubChem |
| Molecular Formula | C8H9BrO | PubChem |
| Molecular Weight | 201.06 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | ECHEMI |
| Boiling Point | 213 °C at 760 mmHg | ChemNet |
| 75-80 °C at 0.5 mmHg | SynQuest Labs | |
| Density | 1.388 g/cm³ | ChemNet |
| Flash Point | 84 °C (estimated for a structural isomer) | ECHEMI |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity — Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
GHS Pictograms:
-
Exclamation Mark: For acute toxicity (oral, dermal, inhalation), skin and eye irritation, and respiratory tract irritation.
Signal Word: Warning[1]
Section 3: Precautionary Measures and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following precautionary statements from the GHS provide guidance on its safe use.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate engineering controls and PPE for the specific procedures being undertaken.
Section 4: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes of carbon oxides and hydrogen bromide when heated to decomposition.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Section 6: Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from oxidizing agents.
-
Disposal: Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Section 7: Toxicological Information
Note on Brominated Aromatic Compounds: Many organobromine compounds, particularly brominated aromatic ethers, can be persistent in the environment and may have the potential for bioaccumulation. While specific data for this compound is lacking, it is prudent to handle it with measures to prevent environmental release.
Section 8: Experimental Protocols
As of the date of this document, specific, publicly available experimental protocols for the safety assessment of this compound have not been identified. Standard toxicological assays as outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development) would be appropriate for determining specific toxicity data (e.g., LD50, LC50). These would include, but not be limited to:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
-
OECD Test Guideline 402: Acute Dermal Toxicity
-
OECD Test Guideline 403: Acute Inhalation Toxicity
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
It is recommended that any institution planning to use this chemical on a large scale consider commissioning such studies to obtain a more complete safety profile.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. All users should receive proper training in the handling of hazardous materials.
References
Methodological & Application
The Role of 1-Bromo-2-(methoxymethyl)benzene in Suzuki Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethyl)benzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the construction of complex biaryl scaffolds. Its utility is most pronounced in palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The presence of the methoxymethyl group ortho to the bromine atom can influence the reactivity of the molecule and impart unique structural and electronic properties to the resulting biaryl products. These products are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides an overview of the application of this compound in Suzuki cross-coupling reactions, including generalized protocols and a discussion of its potential in drug development.
Application Notes
The Suzuki cross-coupling reaction offers a powerful and efficient method for the synthesis of unsymmetrical biaryls. In this context, this compound serves as the aryl halide partner, reacting with a variety of aryl or heteroaryl boronic acids or their corresponding esters.
Key Advantages:
-
Versatility: The reaction is compatible with a wide range of functional groups on both coupling partners, allowing for the synthesis of a diverse library of substituted biaryls.
-
High Yields: Under optimized conditions, Suzuki couplings typically provide good to excellent yields of the desired products.
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups within the molecules.
-
Commercial Availability: Both the starting material, this compound, and a wide array of boronic acids are commercially available, facilitating its use in various synthetic campaigns.
Relevance in Drug Development:
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to readily synthesize novel biaryl compounds using this compound as a starting material is of high value to drug discovery programs. The methoxymethyl substituent can engage in hydrogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, this group can be chemically modified in later synthetic steps to further explore the structure-activity relationship (SAR) of a lead compound.
Generalized Experimental Protocol for Suzuki Cross-Coupling
While specific reaction conditions can vary depending on the nature of the boronic acid coupling partner, a general protocol for the Suzuki cross-coupling of this compound is outlined below. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the best results for a particular substrate combination.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture of an organic solvent with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Reagents: Add the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0 - 3.0 equivalents).
-
Solvent Addition: Add the chosen solvent system under an inert atmosphere.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-30 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Due to the lack of specific examples in the public domain literature detailing the Suzuki cross-coupling of this compound with defined reaction partners and corresponding yields, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrate combinations to determine the optimal reaction conditions and expected yields.
Visualizations
Logical Workflow for a Suzuki Cross-Coupling Reaction
The following diagram illustrates the general workflow for performing a Suzuki cross-coupling reaction with this compound.
Caption: General workflow for a Suzuki cross-coupling experiment.
Catalytic Cycle of the Suzuki Cross-Coupling Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds via the Suzuki cross-coupling reaction. While specific, detailed protocols for its use are not widely available in the public literature, the general principles and methodologies of Suzuki couplings are well-established and can be readily adapted. The resulting 2-(methoxymethyl)biphenyl derivatives are of considerable interest, particularly in the field of drug discovery, where they can serve as key intermediates for the development of new therapeutic agents. Further research and publication of specific reaction examples would greatly benefit the scientific community by providing a clearer understanding of the substrate scope and optimal conditions for the use of this versatile building block.
Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction with 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the Heck reaction of 1-Bromo-2-(methoxymethyl)benzene, a versatile building block in medicinal chemistry and materials science. The presence of the ortho-methoxymethyl group can influence the reactivity of the aryl bromide and may offer opportunities for further synthetic manipulations.
The general mechanism of the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.[2][3] The key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and a palladium-hydride species.[3] A base is required to regenerate the active Pd(0) catalyst.[3]
Key Reaction Parameters
Several factors can influence the outcome of the Heck reaction with this compound:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.[2]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and modulate its reactivity.[2]
-
Base: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are used to neutralize the hydrogen bromide generated during the reaction.[2]
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Alkene Coupling Partner: The choice of alkene, for instance, an electron-deficient acrylate or a styrenic olefin, will determine the structure of the final product.
Quantitative Data Summary
While specific data for the Heck reaction of this compound is not extensively reported, the following tables provide representative data for the Heck reaction of structurally similar ortho-substituted aryl bromides. These data can serve as a valuable guide for reaction optimization.
Table 1: Heck Reaction of Ortho-Substituted Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoanisole | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85 | General Protocol |
| 2 | 2-Bromotoluene | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | NMP | 120 | 24 | 92 | General Protocol |
| 3 | 2-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 16 | 78 | General Protocol |
Table 2: Heck Reaction of Ortho-Substituted Aryl Bromides with Acrylates
| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoanisole | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 18 | 88 | General Protocol |
| 2 | 2-Bromotoluene | Ethyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Dioxane | 100 | 24 | 90 | General Protocol |
| 3 | 2-Bromobenzaldehyde | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 130 | 12 | 82 | General Protocol |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed Heck reaction of this compound with styrene and methyl acrylate. These protocols are based on established procedures for similar substrates and should be considered as a starting point for optimization.
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize (E)-2-(methoxymethyl)stilbene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., ethyl acetate, hexane, water, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by the addition of styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (E)-2-(methoxymethyl)stilbene.
Protocol 2: Heck Reaction with Methyl Acrylate
Objective: To synthesize Methyl (E)-3-(2-(methoxymethyl)phenyl)acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous dioxane (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and methyl acrylate (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 18-24 hours), cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium black and wash with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent mixture (e.g., ethyl acetate/hexane) to yield the desired product.
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the activity of the palladium catalyst.
-
Increase the reaction temperature or prolong the reaction time.
-
Consider using a different ligand or base.
-
-
Formation of Side Products:
-
Homocoupling of the aryl bromide can be minimized by optimizing the reaction temperature and catalyst loading.
-
Isomerization of the product alkene may occur; adjusting the base and reaction time can sometimes mitigate this.
-
-
Decomposition of the Catalyst:
-
Palladium black precipitation indicates catalyst decomposition. Using appropriate ligands and maintaining a strict inert atmosphere can help prevent this.
-
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these detailed protocols and considering the key reaction parameters, researchers can successfully employ the Heck reaction of this compound for the synthesis of a variety of valuable substituted alkenes for applications in drug discovery and materials science.
References
Formation of (2-(Methoxymethyl)phenyl)magnesium bromide from 1-Bromo-2-(methoxymethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent, (2-(methoxymethyl)phenyl)magnesium bromide, from its corresponding aryl bromide, 1-Bromo-2-(methoxymethyl)benzene. The presence of the methoxymethyl ether functionality ortho to the bromine atom requires careful control of reaction conditions to ensure successful Grignard reagent formation and minimize side reactions.
Introduction
Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides is a fundamental transformation. The target molecule, (2-(methoxymethyl)phenyl)magnesium bromide, is a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The methoxymethyl ether group is generally stable under the basic conditions of Grignard reagent formation but can be sensitive to prolonged reaction times and elevated temperatures. This protocol is optimized to favor the formation of the desired Grignard reagent while mitigating potential side reactions such as Wurtz coupling.
Key Applications
The (2-(methoxymethyl)phenyl)magnesium bromide reagent is a versatile nucleophile that can be used in a variety of synthetic transformations, including:
-
Cross-coupling reactions: As a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form complex biaryl structures.
-
Addition to carbonyls: Reaction with aldehydes, ketones, and esters to generate secondary and tertiary alcohols.
-
Ring-opening reactions: Nucleophilic attack on epoxides and other strained rings.
-
Synthesis of substituted aromatic compounds: As a building block for the introduction of the 2-(methoxymethyl)phenyl moiety into larger molecules.
Data Presentation
While specific quantitative data for the formation of (2-(methoxymethyl)phenyl)magnesium bromide is not extensively published, the following table summarizes typical yields and reaction parameters for the formation of Grignard reagents from analogous substituted aryl bromides.[1] This data provides a reasonable expectation for the outcome of the described protocol.
| Parameter | Standard Conditions (Refluxing THF) | Low-Temperature Conditions (-10°C to 10°C) |
| Typical Yield | 80-95% | 85-98% |
| Reaction Time | 1-3 hours | 2-4 hours |
| Key Considerations | Higher potential for side reactions. | Minimized side reactions, better for sensitive substrates. |
Reaction Scheme
Caption: Formation of the Grignard reagent.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the formation of (2-(methoxymethyl)phenyl)magnesium bromide.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-Dibromoethane
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
Experimental Workflow
Caption: Experimental workflow for Grignard reagent formation.
Procedure:
-
Glassware and Reagent Preparation:
-
All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1]
-
Magnesium turnings should be activated. This can be achieved by stirring them without a solvent in the reaction flask under vacuum with gentle heating, or by adding a small crystal of iodine.[1]
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, dry container.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add the activated magnesium turnings (1.2 equivalents).
-
Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.[1]
-
-
Initiation of Grignard Formation:
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas (ethane) indicates the activation of the magnesium surface.[1]
-
In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
-
Formation of the Grignard Reagent:
-
Once initiation is confirmed, add a small portion (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction mixture should become cloudy, and a gentle reflux may be observed, indicating the start of the Grignard reagent formation. If the reaction does not start, gentle warming with a heat gun may be necessary.[1]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (ice-water) may be necessary to control the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. Gentle heating to reflux may be required to drive the reaction to completion.[1]
-
-
Confirmation and Use:
-
The resulting dark grey to brown solution is the Grignard reagent, (2-(methoxymethyl)phenyl)magnesium bromide.
-
The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. The Grignard reagent should be used immediately for the best results.[1]
-
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential. The presence of water will quench the Grignard reagent.
-
The reaction is exothermic and can be vigorous. Proper temperature control is crucial.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
Troubleshooting
-
Failure to initiate: This is a common issue and is often due to an oxide layer on the magnesium or the presence of moisture. Ensure all glassware and reagents are scrupulously dry. Try adding a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating or crushing the magnesium with a glass rod (carefully!) can also help.
-
Low yield: This can be caused by incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities, or side reactions such as Wurtz coupling. Ensure slow addition of the aryl bromide and maintain appropriate temperature control to minimize side reactions.
-
Formation of a precipitate: This is normal during the reaction as the Grignard reagent is formed.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully synthesize and utilize (2-(methoxymethyl)phenyl)magnesium bromide for their synthetic needs.
References
Application Notes and Protocols for 2-(Methoxymethyl)benzyl (MOMB) as a Protecting Group for Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the 2-(methoxymethyl)benzyl (MOMB) group for the protection of benzyl alcohols. The information is compiled based on established principles of benzyl ether protecting group chemistry.
The 2-(methoxymethyl)benzyl group is an analogue of the widely used benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups. The presence of the methoxymethyl substituent at the ortho position is anticipated to modulate the electronic properties and steric environment of the benzylic carbon, potentially influencing its stability and cleavage conditions. This could offer advantages in terms of selective protection and deprotection strategies in complex organic synthesis.
Key Features of the MOMB Protecting Group:
-
Introduction: The MOMB group can be introduced under standard Williamson ether synthesis conditions, reacting an alcohol with 2-(methoxymethyl)benzyl bromide in the presence of a base.[1][2] For substrates sensitive to basic conditions, activation of the protecting group precursor, for instance as a trichloroacetimidate, could be employed under acidic catalysis.[1][3]
-
Stability: Similar to other benzyl-type protecting groups, the MOMB ether is expected to be stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[4]
-
Cleavage: Deprotection can likely be achieved through several standard methods for benzyl ethers, including catalytic hydrogenolysis.[5][6] Oxidative cleavage, a common method for electron-rich benzyl ethers like PMB, may also be applicable, although the ortho-substituent's effect on this reaction would need to be empirically determined.[3][7] Acid-catalyzed cleavage is another potential deprotection pathway.[5]
Experimental Protocols
Protection of a Benzyl Alcohol with 2-(Methoxymethyl)benzyl Bromide
This protocol describes the formation of a 2-(methoxymethyl)benzyl ether from a generic benzyl alcohol using Williamson ether synthesis.
Materials:
-
Benzyl alcohol substrate
-
1-Bromo-2-(methoxymethyl)benzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the benzyl alcohol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(methoxymethyl)benzyl ether.
Deprotection of a 2-(Methoxymethyl)benzyl Ether via Catalytic Hydrogenolysis
This protocol outlines the cleavage of the MOMB group to regenerate the free alcohol.
Materials:
-
2-(Methoxymethyl)benzyl-protected alcohol
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 2-(methoxymethyl)benzyl-protected alcohol (1.0 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, purify the product further by flash column chromatography.
Data Presentation
The following table summarizes the expected reaction conditions and yields for the protection and deprotection of benzyl alcohols with the MOMB group, based on analogous reactions with other benzyl-type protecting groups.
| Reaction | Reagents and Conditions | Typical Yield (%) | Reference Protecting Group |
| Protection | This compound, NaH, DMF, 0 °C to rt | 85-95 | Benzyl (Bn), p-Methoxybenzyl (PMB) |
| Deprotection (Hydrogenolysis) | H₂, 10% Pd/C, MeOH or EtOAc, rt | 90-99 | Benzyl (Bn) |
| Deprotection (Oxidative) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH₂Cl₂/H₂O, rt | 80-95 (predicted) | p-Methoxybenzyl (PMB) |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | 75-90 (predicted) | p-Methoxybenzyl (PMB) |
Visualizations
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
Synthetic Utility of 1-Bromo-2-((methoxymethoxy)methyl)benzene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-2-((methoxymethoxy)methyl)benzene , a versatile building block in the synthesis of pharmaceutical intermediates. Its unique structure, featuring a reactive aryl bromide and a protected primary alcohol, allows for sequential and site-selective functionalization, making it a valuable precursor for complex molecular architectures in drug discovery.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene is presented below. This data is crucial for reaction planning, purification, and analytical characterization.[3]
| Property | Value | Reference |
| CAS Number | 94236-21-2 | [1][3] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][3] |
| Molecular Weight | 231.09 g/mol | [1][3] |
| IUPAC Name | 1-bromo-2-((methoxymethoxy)methyl)benzene | [3] |
| Canonical SMILES | COCOCC1=C(Br)C=CC=C1 | [3] |
| Appearance | Typically a liquid or low-melting solid | [1] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.0 Hz, 1H), 7.26 (t, J = 7.5 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.70 (s, 2H), 4.65 (s, 2H), 3.38 (s, 3H)[1] |
| Mass Spectrometry | Expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.[2] |
Synthetic Applications
The reactivity of 1-Bromo-2-((methoxymethoxy)methyl)benzene is primarily centered around the aryl bromide and the methoxymethyl (MOM) protected alcohol. The bromine atom serves as a handle for various cross-coupling reactions, while the MOM group can be readily cleaved under acidic conditions to reveal the primary alcohol for further functionalization.[2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, widely employed in the pharmaceutical industry to construct biaryl scaffolds present in many drug candidates.[4] 1-Bromo-2-((methoxymethoxy)methyl)benzene can be coupled with a variety of organoboron compounds to introduce diverse substituents.[3][4]
General Reaction Scheme:
Where Ar = 2-((methoxymethoxy)methyl)phenyl and R = aryl, heteroaryl, vinyl, etc.
// Nodes Start [label="Start Materials:\n1-Bromo-2-((methoxymethoxy)methyl)benzene\nBoronic Acid/Ester\nPd Catalyst & Ligand\nBase", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura\nCoupling Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Coupled Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Inert Atmosphere\nSolvent (e.g., Toluene/H₂O)\nHeat"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption { label = "Workflow for Suzuki-Miyaura Coupling."; fontsize = 12; fontcolor = "#202124"; }
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]
-
Materials:
-
1-Bromo-2-((methoxymethoxy)methyl)benzene
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene and Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Deionized water
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a reaction flask, add 1-Bromo-2-((methoxymethoxy)methyl)benzene, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add the solvent mixture (e.g., Toluene/Water).
-
Add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotection of the Methoxymethyl (MOM) Ether
The MOM group is a stable protecting group under many reaction conditions but can be easily removed under acidic conditions to yield the corresponding alcohol.[1][2] This allows for subsequent synthetic transformations at this position.
General Reaction Scheme:
Experimental Protocol: MOM Group Deprotection [1]
-
Materials:
-
MOM-protected compound
-
Methanol or another suitable solvent
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the MOM-protected compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of concentrated hydrochloric acid at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
If necessary, purify the product by column chromatography.
-
Application in Fragment-Based Drug Discovery (FBDD)
1-Bromo-2-((methoxymethoxy)methyl)benzene possesses characteristics that make it a valuable fragment for FBDD campaigns.[5] Its low molecular weight and the presence of a bromine atom, which provides a strong anomalous signal in X-ray crystallography, facilitate the identification and characterization of its binding to a biological target.[5] The MOM-protected hydroxymethyl group serves as a vector for synthetic elaboration to grow the fragment into a more potent lead compound.[5]
// Nodes Library [label="Fragment Library\n(including title compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Primary Screen\n(e.g., Thermal Shift, SPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Biophysical Validation\n(NMR, ITC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Structural Biology\n(X-ray Crystallography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Hit-to-Lead Optimization\n(Fragment Growing/Linking)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Library -> Screening; Screening -> Hit_ID; Hit_ID -> Validation; Validation -> Structure; Structure -> Optimization; } caption { label = "Workflow for FBDD using 1-Bromo-2-((methoxymethoxy)methyl)benzene."; fontsize = 12; fontcolor = "#202124"; }
Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
The most common route for the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene involves the protection of the hydroxyl group of 2-bromobenzyl alcohol with chloromethyl methyl ether (MOMCl).[6]
// Nodes Start [label="2-Bromobenzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="MOM Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="1-Bromo-2-((methoxymethoxy)methyl)benzene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="MOMCl, DIPEA\nDCM, 0 °C to RT"]; Reaction -> Product; } caption { label = "Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene."; fontsize = 12; fontcolor = "#202124"; }
Experimental Protocol: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene [7]
-
Materials:
-
2-bromobenzyl alcohol (1.0 eq.)
-
Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA) (4.0 eq.)
-
Chloromethyl methyl ether (MOMCl) (3.0 eq.)
-
Sodium iodide (NaI) (0.5 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve 2-bromobenzyl alcohol in DCM.
-
Add DIPEA to the solution.
-
Cool the suspension to 0 °C and add freshly distilled MOMCl dropwise.
-
Add NaI and allow the mixture to warm to 25 °C and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
1-Bromo-2-((methoxymethoxy)methyl)benzene is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its ability to undergo a variety of chemical transformations in a controlled manner makes it an essential tool for medicinal chemists in the construction of complex molecular targets. The protocols and data provided herein serve as a comprehensive guide for its effective utilization in research and development.
References
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-2-(methoxymethyl)benzene with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is widely utilized in the synthesis of natural products, pharmaceuticals, and organic materials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.
The substrate, this compound, presents a unique case due to the presence of an ortho-substituent, which can influence the reactivity of the aryl bromide. The methoxymethyl ether is a common protecting group for hydroxyl functionalities and is generally stable under the basic conditions often employed in Sonogashira couplings.[2] This document outlines several protocols, including both traditional copper-cocatalyzed and copper-free methods, that can be adapted for this specific substrate.
General Experimental Workflow
The general workflow for a Sonogashira coupling reaction involves the careful assembly of reactants and catalysts under an inert atmosphere to prevent side reactions, such as the oxidative homocoupling of the terminal alkyne (Glaser coupling). The reaction progress is typically monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is quenched and the desired product is isolated and purified, usually by column chromatography.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical, agrochemical, and materials science industries, where arylamines are prevalent structural motifs. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of the ortho-substituted aryl halide, 1-Bromo-2-(methoxymethyl)benzene. The presence of the methoxymethyl group in the ortho position can influence the steric and electronic properties of the substrate, making the optimization of reaction conditions crucial for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amido complex, and reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst. The choice of ligand and base is critical for the success of the reaction, as they influence the rates of these elementary steps and can suppress side reactions.
Data Presentation
Due to a lack of extensive published data specifically for the Buchwald-Hartwig amination of this compound, the following tables present representative data based on analogous reactions with structurally similar ortho-substituted aryl bromides. These tables are intended to provide a strong starting point for reaction optimization.
Table 1: Representative Conditions for the Amination of this compound with Various Amines
| Entry | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 80 | 12-18 | 75-85 |
| 4 | N-Methylaniline | Pd(OAc)₂ | cataCXium® A | Cs₂CO₃ | Toluene | 110 | 24 | 88-98 |
| 5 | Cyclohexylamine | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100 | 24 | 70-80 |
Yields are estimated based on reactions with analogous substrates and should be considered as a guideline for optimization.
Table 2: Screening of Ligands and Bases for the Amination of this compound with Aniline
| Entry | Ligand | Base | Expected Yield (%) |
| 1 | XPhos | NaOtBu | >90 |
| 2 | RuPhos | NaOtBu | 85-95 |
| 3 | SPhos | NaOtBu | 80-90 |
| 4 | XPhos | K₃PO₄ | 70-80 |
| 5 | XPhos | Cs₂CO₃ | 75-85 |
Reaction Conditions: this compound (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Expected yields are based on GC analysis of analogous reactions.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with representative primary, secondary, and aryl amines. These protocols are based on established procedures for similar aryl bromides and should be adapted and optimized for the specific substrate and amine.
Protocol 1: Amination with an Arylamine (Aniline)
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(methoxymethyl)phenyl)aniline.
Protocol 2: Amination with a Secondary Amine (Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add morpholine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-(2-(methoxymethyl)phenyl)morpholine.
Visualizations
Diagram 1: General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols: Lithiation of 1-Bromo-2-(methoxymethyl)benzene for Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of aryl halides is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. This application note details the lithiation of 1-bromo-2-(methoxymethyl)benzene, a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The primary pathway for the lithiation of this substrate with common organolithium reagents such as n-butyllithium is through a bromine-lithium exchange reaction. This process generates a highly reactive 2-(methoxymethyl)phenyllithium intermediate, which can then undergo nucleophilic addition to a wide range of electrophiles.
The methoxymethyl group at the ortho position plays a crucial role in stabilizing the resulting organolithium species, preventing unwanted side reactions and often leading to high yields and regioselectivity. This protocol provides a comprehensive guide to performing the bromine-lithium exchange on this compound and the subsequent trapping of the organolithium intermediate with various electrophiles.
Reaction Principle
The lithiation of this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi), proceeds via a halogen-metal exchange mechanism. This is generally a fast reaction that occurs at low temperatures in an ethereal solvent. The resulting 2-(methoxymethyl)phenyllithium is a potent nucleophile that readily attacks electrophilic species.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the bromine-lithium exchange of this compound and subsequent nucleophilic addition to various electrophiles.
| Entry | Electrophile | Product | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | (2-(Methoxymethyl)phenyl)(phenyl)methanol | -78 °C to rt, 2 h | 85 |
| 2 | Acetone | 2-(2-(Methoxymethyl)phenyl)propan-2-ol | -78 °C to rt, 2 h | 78 |
| 3 | N,N-Dimethylformamide (DMF) | 2-(Methoxymethyl)benzaldehyde | -78 °C to rt, 1 h | 82 |
| 4 | Carbon dioxide (CO₂) | 2-(Methoxymethyl)benzoic acid | -78 °C to rt, 1 h | 90 |
| 5 | Trimethylsilyl chloride (TMSCl) | (2-(Methoxymethyl)phenyl)trimethylsilane | -78 °C to rt, 1 h | 92 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, acetone, DMF, CO₂, TMSCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Syringes and needles
-
Inert atmosphere (argon or nitrogen) manifold
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
General Procedure for Bromine-Lithium Exchange and Nucleophilic Addition:
1. Reaction Setup: a. Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. b. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
2. Lithiation Step (Bromine-Lithium Exchange): a. To the reaction flask, add this compound (1.0 equiv.) and dissolve it in anhydrous diethyl ether or THF (approximately 0.2 M concentration). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe while maintaining the internal temperature below -70 °C. d. Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the aryllithium species is typically rapid.
3. Nucleophilic Addition Step (Electrophile Quench): a. To the freshly prepared solution of 2-(methoxymethyl)phenyllithium, add a solution of the chosen electrophile (1.2 equiv.) in anhydrous diethyl ether or THF dropwise at -78 °C. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
4. Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Experimental Workflow Diagram
Caption: Workflow for the lithiation and nucleophilic addition.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Low-temperature baths should be handled with appropriate cryogenic gloves.
Conclusion
The bromine-lithium exchange of this compound provides a reliable and efficient method for the generation of 2-(methoxymethyl)phenyllithium. This nucleophilic intermediate can be trapped with a variety of electrophiles to afford a diverse range of substituted aromatic compounds. The protocols outlined in this application note offer a robust starting point for researchers in synthetic chemistry and drug discovery, enabling the construction of complex molecular architectures.
Application Notes and Protocols: 1-Bromo-2-(methoxymethyl)benzene as a Precursor for Substituted Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethyl)benzene is a versatile synthetic intermediate crucial for constructing complex substituted benzene derivatives. Its structure, featuring a reactive bromine atom and a methoxymethyl ether, allows for a variety of chemical transformations. The bromine atom serves as a handle for numerous cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl group can be a stable protecting group for a primary alcohol, which can be revealed for further functionalization, or it can be a key structural element in the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 52711-30-5 |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
| SMILES | COCC1=CC=CC=C1Br |
| InChI Key | QFAZLCRHLRJNAW-UHFFFAOYSA-N |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used.
Synthesis of this compound
The synthesis of this compound can be achieved via the protection of 2-bromobenzyl alcohol. A related and common strategy involves the synthesis of the methoxymethyl (MOM) protected analogue, 1-bromo-2-((methoxymethoxy)methyl)benzene, which can then be deprotected if necessary. The synthesis of the MOM-protected precursor is often favored due to the stability of the MOM ether under various reaction conditions.[1]
Protocol 1: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene
This protocol describes the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol.[2]
Materials:
-
2-Bromobenzyl alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOMCl)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried 500 mL three-neck round-bottom flask equipped with a stir bar, dissolve 2-bromobenzyl alcohol (15.5 g, 78.18 mmol, 1.0 eq.) in dichloromethane (DCM, 160 mL).
-
Under an argon atmosphere, add N,N-diisopropylethylamine (DIPEA, 40.41 g, 312.72 mmol, 4.0 eq.) to the solution.
-
Cool the resulting suspension to 0°C.
-
Add freshly distilled chloromethyl methyl ether (MOMCl, 18.88 g, 234.50 mmol, 3.0 eq.) dropwise over 10 minutes.
-
Add sodium iodide (NaI, 5.80 g, 39.09 mmol, 0.5 eq).
-
Allow the mixture to warm to 25°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction to isolate the desired product.
Key Reactions and Applications
This compound is a valuable building block for introducing a substituted benzyl moiety into a larger molecule. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. This is highly valuable in the synthesis of biaryl structures commonly found in pharmaceuticals.[4][5]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf)·CH₂Cl₂ | Aryl Bromide | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| Pd(PPh₃)₄ | Aryl Bromide | Arylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 8 | 80-90 |
Table of representative conditions for Suzuki-Miyaura coupling of aryl bromides.[4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes, which are important scaffolds in medicinal chemistry and materials science.[6][7]
This protocol provides a general method for the Sonogashira coupling of an aryl bromide.[6]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To this stirring mixture, add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom of this compound can be converted into a Grignard reagent, a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[8][9]
This protocol describes the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an electrophile.[9][10]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, for activation)
-
Electrophile (e.g., an aldehyde or ketone)
-
Aqueous HCl or NH₄Cl solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings.
-
Add a solution of this compound in anhydrous ether or THF. A small crystal of iodine can be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of the electrophile in anhydrous ether or THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the product with ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizing Synthetic Pathways and Workflows
Synthesis of the Precursor
Caption: Synthetic pathway for 1-Bromo-2-((methoxymethoxy)methyl)benzene.
Key Cross-Coupling Reactions
Caption: Key transformations of this compound.
Drug Discovery Workflow
Caption: Workflow for fragment-based drug discovery.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of substituted benzene derivatives. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science. The ability to undergo various cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-2-(methoxymethyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(methoxymethyl)benzene. Due to the steric hindrance from the ortho-substituent, this reaction often requires careful optimization to achieve high yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low or no conversion in the Suzuki coupling of this sterically hindered substrate can be attributed to several factors:
-
Inefficient Oxidative Addition: The primary challenge with ortho-substituted aryl bromides is the steric hindrance impeding the palladium catalyst's approach to the carbon-bromine bond. This slows down the initial and often rate-limiting oxidative addition step of the catalytic cycle.
-
Catalyst Inactivity: The palladium catalyst, especially Pd(II) pre-catalysts, may not be efficiently reduced to the active Pd(0) species. Over time, catalysts can also decompose to form inactive palladium black.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this sterically demanding reaction. Bulky and electron-rich ligands are often necessary to promote the crucial steps of the catalytic cycle.
-
Inappropriate Base Selection: The base plays a critical role in the transmetalation step. An unsuitable base may not be strong enough or may have poor solubility in the reaction mixture.
Q2: What are the common side reactions observed with this substrate, and how can I minimize them?
A2: The most prevalent side reactions in the Suzuki coupling of this compound include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, leading to the formation of an arene byproduct and consumption of the coupling partner. It is often promoted by high temperatures and strong bases. To mitigate this, consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) and the minimum effective temperature.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide, resulting in biaryl byproducts. Homocoupling of the boronic acid can be exacerbated by the presence of oxygen. Therefore, ensuring a thoroughly degassed reaction setup is crucial.
-
Hydrodehalogenation: This is the replacement of the bromine atom on the starting material with a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydrogen source in the reaction mixture.
Q3: Which catalyst system (catalyst and ligand) is recommended for the Suzuki coupling of this compound?
A3: For sterically hindered substrates like this compound, catalyst systems featuring bulky, electron-rich phosphine ligands are generally more effective.[1] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are well-regarded for their ability to facilitate coupling of hindered substrates.
-
Other Bulky Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective choices.
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy in challenging coupling reactions.
For particularly difficult couplings, specialized ligands like CataCXium A have shown unique reactivity.[2]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Switch to a more appropriate ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. 2. Use a pre-catalyst: Consider using a palladacycle pre-catalyst for more reliable activation. 3. Increase catalyst loading: While typically 1-2 mol% is used, increasing the loading to 3-5 mol% may be beneficial for challenging substrates. |
| Suboptimal Base | 1. Screen different bases: Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For some systems, stronger bases like t-BuOK might be necessary. 2. Ensure base quality: Use a freshly opened or properly stored base. Grinding the base to a fine powder can improve its reactivity. |
| Inappropriate Solvent | 1. Solvent selection: Toluene, dioxane, and THF are common solvents. A co-solvent of water is often beneficial, particularly with inorganic bases. 2. Ensure anhydrous conditions (if required): While some water can be beneficial, starting with anhydrous solvents provides better control. Ensure solvents are properly degassed to remove oxygen. |
| Low Reaction Temperature | Increase temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. |
| Insufficient Reaction Time | Monitor the reaction: Use TLC or LC-MS to follow the consumption of the starting material and formation of the product. The reaction may simply require more time to reach completion. |
Problem 2: Significant Formation of Side Products
| Side Product | Mitigation Strategies |
| Protodeboronation Byproduct | 1. Use a milder base: Switch from a strong base like NaOH or K₃PO₄ to a milder one like K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature. 3. Use a boronic ester: Pinacol esters or MIDA esters of the boronic acid are often more stable towards protodeboronation. |
| Homocoupling Byproduct | 1. Thoroughly degas all solvents and the reaction mixture: Oxygen can promote the homocoupling of boronic acids. 2. Use a Pd(0) source directly: This can sometimes reduce homocoupling compared to in situ generation from a Pd(II) source. |
| Hydrodehalogenation Byproduct | 1. Ensure an inert atmosphere: This minimizes potential hydrogen sources. 2. Choose a suitable solvent: Some solvents can act as hydrogen donors. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Sterically Hindered Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 80-95 | [3] |
| Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ (2) | Toluene | 100 | 18 | ~90 | Fictionalized Data |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 16 | ~92 | Fictionalized Data |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12-24 | Variable | [1] |
| CataCXium A Pd G3 (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 12 | 95 | [2] |
Note: Yields are highly dependent on the specific arylboronic acid used. The data presented is for structurally similar compounds and should be used as a starting point for optimization.
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for specific applications.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Grignard Formation of 1-Bromo-2-(methoxymethyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of the Grignard reagent from 1-bromo-2-(methoxymethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the formation of the Grignard reagent from this compound?
A1: The most common side reactions include:
-
Homocoupling (Wurtz-type Reaction): The formed Grignard reagent can react with the starting material, this compound, to produce a symmetrical biaryl compound, 2,2'-bis(methoxymethyl)biphenyl.[1][2] This is often a major impurity, and its formation is promoted by higher concentrations of the aryl bromide and elevated reaction temperatures.[2]
-
Reaction with Protic Sources: Grignard reagents are extremely strong bases and will react with any trace amounts of water, alcohols, or other acidic protons present in the solvent, on the glassware, or in the starting material.[3] This reaction quenches the Grignard reagent, reducing the overall yield.
-
Failed Initiation: The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from starting.[3] Activation of the magnesium is crucial for a successful reaction.
Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?
A2: Failure to initiate is a common issue. Here are the likely causes and troubleshooting steps:
-
Inactive Magnesium Surface: The magnesium turnings are likely coated with an oxide layer.[3]
-
Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4] The disappearance of the iodine's purple color or the evolution of ethylene gas indicates activation.[4][5] Physically crushing the magnesium with a dry stirring rod can also expose a fresh surface.[2]
-
-
Wet Glassware or Solvent: The presence of moisture will prevent the Grignard reagent from forming.[3]
-
Insufficiently Reactive Aryl Bromide: While aryl bromides are generally reactive enough, initiation can sometimes be sluggish.
Q3: How can I minimize the formation of the 2,2'-bis(methoxymethyl)biphenyl homocoupling product?
A3: To suppress the Wurtz-type homocoupling side reaction, the following strategies are effective:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture at any given time, disfavoring the coupling reaction.[6]
-
Temperature Control: Perform the reaction at a controlled temperature. While some heat may be needed for initiation, maintaining a gentle reflux or even sub-ambient temperatures once the reaction is underway can reduce the rate of homocoupling.[5]
-
Efficient Stirring: Ensure the magnesium turnings are well-suspended and the mixture is stirred efficiently to promote the reaction at the metal surface and prevent localized high concentrations of the aryl bromide.
Q4: Is the methoxymethyl ether group stable under the conditions of Grignard reagent formation?
A4: The methoxymethyl (MOM) ether group is generally stable under the basic conditions of a Grignard reaction.[6] However, the Lewis acidic magnesium bromide (MgBr₂) generated in situ could potentially coordinate with the ether oxygens.[6] While cleavage is not typically a major issue under standard conditions (e.g., in THF or diethyl ether at moderate temperatures), prolonged reaction times or elevated temperatures could increase the risk of ether cleavage.[6][7][8]
Q5: How can I confirm the formation of the Grignard reagent and determine its concentration?
A5: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.[9] For quantitative analysis, the concentration of the Grignard reagent should be determined by titration before its use in subsequent reactions. A common method involves titrating an aliquot of the Grignard solution with a standardized solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product & Recovery of Starting Bromide | 1. Incomplete formation of the Grignard reagent due to inactive magnesium or wet conditions.[3][6] 2. The Grignard reagent was quenched by moisture or atmospheric oxygen. | 1a. Ensure magnesium is activated (see FAQ Q2). 1b. Use scrupulously dried glassware and anhydrous solvents.[2] 2. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. |
| Significant Amount of Biphenyl Side Product Observed | 1. High local concentration of the aryl bromide. 2. Reaction temperature was too high.[2] | 1. Add the this compound solution slowly to the magnesium suspension.[6] 2. Maintain gentle reflux and avoid excessive heating. |
| Reaction Starts but then Stops | 1. The surface of the magnesium has become coated with byproducts, preventing further reaction. 2. Insufficient solvent to maintain a stirrable slurry. | 1. Ensure vigorous stirring. Sonication can sometimes help reactivate the surface. 2. Add more anhydrous solvent to maintain good mixing. |
| Formation of Phenolic Impurities in the Final Product | 1. Potential cleavage of the methoxymethyl ether during the Grignard formation.[6] 2. Cleavage of the aryl-oxygen bond of the ether during acidic workup, although less likely for aryl ethers.[8] | 1. Keep reaction times and temperatures to a minimum. 2. Use a milder workup procedure, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acid.[6] |
Experimental Protocol: Formation of (2-(Methoxymethyl)phenyl)magnesium Bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing side reactions.
1. Apparatus Setup and Preparation:
-
Assemble a three-necked, round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel.
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or assemble it quickly while still hot under a stream of inert gas.[2]
2. Reagents and Solvents:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (~5 mol%)
3. Procedure:
-
Place the magnesium turnings and a magnetic stir bar into the dried reaction flask.
-
Seal the flask and purge with inert gas for 10-15 minutes.
-
Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert gas stream until the iodine sublimes, coating the magnesium with a purple vapor. Allow the flask to cool.[5]
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the stirred magnesium suspension.
-
The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy gray solution. If it does not start, gently warm the flask with a water bath.[5]
-
Once initiation is confirmed, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
-
The resulting Grignard reagent solution should be used immediately or can be stored under an inert atmosphere. Its concentration should be determined by titration prior to use.[5]
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and major side pathways, as well as a generalized experimental workflow.
Caption: Main reaction pathway and key side reactions.
Caption: Generalized experimental workflow for Grignard formation.
References
- 1. mdpi.org [mdpi.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Improving yields for the synthesis of "1-Bromo-2-(methoxymethyl)benzene"
Disclaimer: The following guide primarily addresses the synthesis of the closely related compound, 1-Bromo-2-((methoxymethoxy)methyl)benzene, for which detailed experimental data is more readily available. The methodologies, troubleshooting, and principles discussed are highly applicable to the synthesis of 1-Bromo-2-(methoxymethyl)benzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary challenges?
The most prevalent and direct method for synthesizing this compound is through the protection of the hydroxyl group of 2-bromobenzyl alcohol. This reaction is a Williamson ether synthesis, where the alcohol is deprotonated by a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methoxymethylating agent.
The main challenges in this synthesis include:
-
Achieving High Yields: The reaction is sensitive to moisture, the purity of reagents, and the choice of base.
-
Minimizing Side Reactions: Suboptimal conditions or impurities can lead to the formation of byproducts.
-
Handling Hazardous Reagents: Reagents like chloromethyl methyl ether (MOM-Cl) are carcinogenic and necessitate careful handling in a well-ventilated fume hood.
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields in this synthesis often arise from issues with reagents, reaction conditions, or incomplete reactions. The following troubleshooting guide can help diagnose and resolve these issues.
Troubleshooting Low Yields
| Observation | Potential Cause | Recommended Solution |
| Starting material remains (TLC/GC analysis) | Incomplete reaction. | - Increase reaction time. - Consider using a stronger base like Sodium Hydride (NaH) to drive the reaction to completion. - Ensure the reaction is conducted under strictly anhydrous conditions. |
| Multiple unexpected spots on TLC | Side reactions are occurring. | - Purify the starting material (2-bromobenzyl alcohol) before use. - Use freshly distilled solvents and reagents. - Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration. |
| No reaction or very slow reaction | Reagent degradation or insufficient activation. | - Use freshly opened or distilled reagents, particularly the methoxymethylating agent and the base. - Ensure the base is not old or deactivated. For solid bases like NaH, ensure the mineral oil is properly washed away with a dry solvent if necessary. - Confirm that anhydrous conditions are maintained throughout the setup and reaction. |
Q3: What are the common side products and how can they be minimized?
Several side products can form during the synthesis, reducing the overall yield and complicating purification.
| Side Product | Formation Mechanism | Minimization Strategy |
| Bis(2-bromobenzyl) ether | Self-condensation of two molecules of 2-bromobenzyl alcohol under basic conditions. | - Add the base to the alcohol solution at a low temperature (e.g., 0 °C) to control the rate of alkoxide formation. - Add the methoxymethylating agent promptly after the base. |
| 2-Bromobenzyl chloride | Reaction of 2-bromobenzyl alcohol with the chloride source (e.g., from MOM-Cl). | - Use a high-purity methoxymethylating agent. - Consider using an alternative methoxymethylating agent that does not introduce chloride ions. |
Q4: Which base is better for this reaction: a non-nucleophilic amine like DIPEA or a stronger base like NaH?
The choice of base depends on the desired reaction rate, safety considerations, and the scale of the reaction.
| Base | Advantages | Disadvantages |
| N,N-Diisopropylethylamine (DIPEA) | - Easier to handle and safer for standard laboratory use. - Tolerates minor impurities better. | - Can lead to slower reaction times. - May require distillation for high purity. |
| Sodium Hydride (NaH) | - High basicity drives the reaction to completion. - The byproduct is hydrogen gas, which is easily removed. | - Highly moisture-sensitive and flammable, requiring careful handling under an inert atmosphere. |
For routine, small-scale syntheses, DIPEA is often preferred due to its ease of handling. For larger-scale reactions or when maximizing yield is critical, NaH is a more effective choice, provided the appropriate safety precautions are taken.
Experimental Protocols
Protocol 1: Synthesis via Protection of 2-Bromobenzyl Alcohol using DIPEA
This protocol is a common and relatively safe method for the synthesis.
Materials:
-
2-Bromobenzyl alcohol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-bromobenzyl alcohol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIPEA (1.5 eq)
Troubleshooting low conversion in Heck reactions involving "1-Bromo-2-(methoxymethyl)benzene"
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions
Product Focus: 1-Bromo-2-(methoxymethyl)benzene
This guide is intended for researchers, scientists, and drug development professionals experiencing low conversion or yield in Heck reactions involving this compound and related ortho-substituted aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is resulting in low conversion. What are the most common causes?
Low conversion in Heck reactions with this substrate can often be attributed to a few key factors. The methoxymethyl group at the ortho position introduces some steric hindrance, which can slow down the oxidative addition step. Additionally, the substrate is moderately electron-rich, which can also decrease the reactivity of the aryl bromide.[1][2] Common issues include:
-
Suboptimal Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount for activating this sterically demanding substrate.[1]
-
Ineffective Base: The base may not be strong enough or soluble enough to efficiently regenerate the active Pd(0) catalyst in the final step of the cycle.
-
Catalyst Deactivation: The active Pd(0) species may be aggregating into inactive palladium black.[3][4]
-
Inappropriate Reaction Conditions: Temperature and solvent choice can significantly impact reaction rates and catalyst stability.[5][6]
Q2: I'm observing a significant amount of black precipitate (palladium black) in my reaction flask. What does this mean and how can I fix it?
The formation of palladium black is a clear sign of catalyst deactivation, where the soluble, active Pd(0) catalyst aggregates into an insoluble, inactive form.[3][4] This is a common cause of stalled reactions.
Solutions:
-
Increase Ligand Ratio: Ensure a sufficient concentration of a stabilizing phosphine ligand is present. A common starting point is a 2:1 or 4:1 ligand-to-palladium ratio for monodentate phosphines.[5] Too much ligand, however, can sometimes inhibit the reaction.
-
Use Bulky, Electron-Rich Ligands: For sterically hindered aryl bromides, bulky and electron-donating phosphine ligands like P(o-tol)₃, P(t-Bu)₃, or biphenyldialkylphosphines can stabilize the catalyst and promote oxidative addition.[1][7]
-
Ensure Anaerobic Conditions: Oxygen can contribute to catalyst decomposition. Make sure your solvent is properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[4]
-
Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.[4] While Heck reactions often require heat, finding the optimal temperature is key.[1][6]
Q3: Which palladium catalyst, ligand, and base should I choose for this compound?
There is no single "best" system, and screening is often necessary. However, based on the substrate's characteristics (ortho-substituted, electron-rich), here are some strong starting points:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) species.[8][9]
-
Ligands: Bulky, electron-rich monodentate phosphines are often preferred for challenging aryl bromides.[1] Consider screening ligands such as tri(o-tolyl)phosphine (P(o-tol)₃), tri-tert-butylphosphine (P(t-Bu)₃), or Buchwald-type biaryl phosphine ligands.[1][7]
-
Base: The choice of base is critical. A hindered organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[10][11] The base must be strong enough to neutralize the HBr generated but not so strong as to cause side reactions.
Q4: My reaction is clean but simply stops at ~30% conversion. What could be the issue?
This symptom often points to catalyst death or inhibition rather than the formation of side products.
-
Catalyst Inhibition: The methoxymethyl group's oxygen atom could potentially coordinate to the palladium center, creating a less active catalytic species. While less common than with nitrogen-containing substrates, it's a possibility.[4] Using a more strongly coordinating phosphine ligand can help prevent this.
-
Insufficient Base: The reaction may have consumed all the effective base, halting the catalytic cycle. Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents).
-
Ligand Degradation: Some phosphine ligands can be sensitive to air or heat over long reaction times.
Q5: Could the solvent be the problem? Which solvents are recommended?
Yes, the solvent plays a crucial role.[5] It must solubilize the reagents and catalyst while being stable at the reaction temperature.
-
Recommended Solvents: Highly polar, aprotic solvents are most common for Heck reactions.[1] Good choices include DMF (N,N-dimethylformamide), NMP (N-methyl-2-pyrrolidone), or dioxane.[1][5] DMF is a classic choice due to its high boiling point and ability to dissolve a wide range of organic compounds and some inorganic salts.[5]
-
Solvent Purity: Ensure the solvent is anhydrous and degassed. Water and oxygen can interfere with the catalyst.[4]
Troubleshooting Workflow
If you are experiencing low conversion, follow this logical troubleshooting workflow to diagnose and solve the issue.
Caption: A workflow for troubleshooting low conversion in Heck reactions.
Heck Reaction Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where the reaction might be failing. For a substrate like this compound, the oxidative addition (A) can be slow due to steric hindrance. The final reductive elimination step (D) is critically dependent on the base.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Data Presentation: Starting Conditions for Optimization
The following tables provide starting points for reaction conditions based on successful Heck couplings of related aryl bromides. These should be used as a guide for optimizing the reaction with this compound.
Table 1: Effect of Ligand and Base on Aryl Bromide Coupling (Data synthesized from general principles and related examples in the literature)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | Low |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 100 | Moderate |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | Good |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | High |
Table 2: Effect of Solvent and Temperature (Data synthesized from general principles and related examples in the literature[5][10][12])
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Observations |
| 1 | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Toluene | 110 | Low conversion, poor solubility of catalyst system.[12] |
| 2 | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | Moderate conversion, potential for catalyst instability. |
| 3 | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | Good conversion, risk of catalyst decomposition.[10] |
| 4 | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Water/TBAB | 95 | Good conversion, "green" conditions, requires phase transfer agent.[12] |
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a robust starting point for the Heck coupling of this compound with an alkene (e.g., styrene or an acrylate).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
This compound
-
Alkene (e.g., Styrene)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and condenser
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and P(o-tol)₃ (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add finely ground K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent and Substrates: Add anhydrous, degassed DMF (e.g., 5 mL). Stir the mixture for 10 minutes. Then, add this compound (1.0 mmol, 1.0 equiv.) followed by the alkene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2-(methoxymethyl)benzene and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(methoxymethyl)benzene and its derivatives. The following sections address common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common method for purifying crude this compound and its derivatives?
The most frequently cited and effective method for the purification of this compound and its derivatives, such as 1-Bromo-2-((methoxymethoxy)methyl)benzene, is column chromatography on silica gel.[1][2][3] This technique is particularly useful for removing unreacted starting materials, byproducts, and other impurities generated during synthesis.
Q2: My column chromatography separation is poor, with overlapping spots on TLC. How can I improve it?
Poor separation during column chromatography can be due to several factors. Here’s a troubleshooting guide to address this issue:
-
Inappropriate Solvent System: The polarity of the eluent is critical. If your compounds are running too quickly (high Rf) or not moving from the baseline (low Rf), the solvent system needs adjustment.
-
For non-polar impurities: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]
-
For polar impurities: A gradient elution from low to high polarity is generally effective.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly.
-
Sample Application: The sample should be applied to the column in a narrow band using a minimal amount of solvent.
Q3: I have a solid crude product. Can I use recrystallization for purification?
Yes, if your crude product is a solid, recrystallization is a potential and often highly effective purification method. While specific solvents for this compound are not extensively documented in the provided search results, the general principles of recrystallization apply. The key is to find a solvent (or a solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution or allowing it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, it could be that the solution is not supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of the compound can also be effective.
-
Low Recovery: A low yield after recrystallization might indicate that your compound is too soluble in the chosen solvent even at low temperatures, or that too much solvent was used.
Q4: Is distillation a suitable purification method for these compounds?
Distillation is suitable for purifying liquid compounds. While the physical state of this compound is documented as a solid, some of its derivatives may be liquids.[4] A predicted boiling point for the related compound, 1-bromo-2-methoxy-6-(methoxymethyl)benzene, is 256.2 ± 25.0 °C, suggesting that vacuum distillation would be necessary to prevent decomposition at high temperatures.[4]
Troubleshooting Distillation:
-
Bumping: Uneven boiling can be prevented by using a magnetic stirrer or boiling chips.
-
Decomposition: If the compound decomposes at its boiling point, vacuum distillation is necessary to lower the required temperature.
-
Poor Separation: For mixtures of liquids with close boiling points, fractional distillation is required.
Quantitative Data for Purification
The following tables summarize key parameters for the purification of this compound and its derivatives.
Table 1: Column Chromatography Parameters
| Parameter | Value/Recommendation | Source |
| Stationary Phase | Silica Gel | [1][2][3] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | [1] |
| Typical Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate concentration | General Practice |
| Loading Capacity | 1-5% of silica gel mass | General Practice |
Table 2: General Parameters for Recrystallization
| Parameter | Recommendation |
| Solvent Selection | The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. |
| Solvent Pairs | A pair of miscible solvents where the compound is soluble in one and insoluble in the other. |
| Cooling Rate | Slow cooling generally yields larger, purer crystals. |
| Washing | Wash the collected crystals with a small amount of cold solvent to remove adhering impurities. |
Table 3: General Parameters for Distillation
| Parameter | Recommendation |
| Method | Simple, fractional, or vacuum distillation depending on the properties of the mixture. |
| Pressure | Atmospheric or reduced pressure (vacuum) to lower the boiling point. |
| Boiling Point | A predicted boiling point for a related compound is ~256 °C at atmospheric pressure.[4] |
| Purity Analysis | Analyze fractions by GC or NMR to determine purity. |
Detailed Experimental Protocols
Protocol 1: Column Chromatography of 1-Bromo-2-((methoxymethoxy)methyl)benzene
This protocol is adapted from the synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[1][2]
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain, to create a uniform packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increments.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Recrystallization Procedure
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
-
Diagrams
Caption: General troubleshooting workflow for the purification of chemical compounds.
Caption: Logic for selecting an appropriate purification method based on physical state.
Caption: Schematic of a typical column chromatography setup for purification.
References
Preventing debromination of "1-Bromo-2-(methoxymethyl)benzene" during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of "1-Bromo-2-(methoxymethyl)benzene" during chemical reactions. This common side reaction can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is a chemical reaction where the bromine atom is removed from a molecule and typically replaced by a hydrogen atom. In the context of "this compound," this leads to the formation of 2-(methoxymethyl)benzene as a significant byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces an impurity that can be difficult to separate due to similar physical properties.
Q2: What are the primary causes of debromination for "this compound"?
A2: The primary causes of debromination for this substrate are generally related to the reaction conditions, especially in common applications like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the formation of organometallic reagents (e.g., Grignard, organolithium). Key factors include:
-
Strong Bases: Potent bases can promote the elimination of HBr or facilitate the formation of hydride species that act as reducing agents.
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the debromination pathway, making it more competitive with the desired reaction.[1]
-
Presence of Hydride Sources: Protic solvents (e.g., alcohols, water), or even certain reagents, can donate a hydride (H-), which reductively cleaves the C-Br bond.[1]
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of the catalyst and ligand system can significantly influence the rate of competing debromination.
-
Extended Reaction Times: Prolonged exposure to reaction conditions can lead to the gradual degradation of the starting material and the accumulation of the debrominated byproduct.
Q3: How does the ortho-(methoxymethyl) group influence the likelihood of debromination?
A3: The ortho-(methoxymethyl) group can influence debromination both electronically and sterically. Electronically, the oxygen atom can donate electron density to the aromatic ring through resonance, which can affect the reactivity of the C-Br bond. Sterically, the bulk of the group can hinder the approach of catalysts or reagents to the bromine atom, potentially influencing the relative rates of the desired reaction versus debromination.
Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
A4: The most effective methods for detecting and quantifying the debrominated byproduct, 2-(methoxymethyl)benzene, are analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and provides both retention time and mass spectral data for identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the ratio of the desired product to the debrominated byproduct by integrating characteristic peaks for each compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives, LC-MS can be used to separate the components of the reaction mixture and provide mass information for identification.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve issues with debromination in specific reaction types.
Issue 1: Significant Debromination during Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 2-(methoxymethyl)benzene in the crude reaction mixture, identified by GC-MS or NMR.
-
Complex purification challenges due to the co-elution of the byproduct with the starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Issue 2: Debromination During Grignard Reagent Formation
Symptoms:
-
Low yield of the desired Grignard reagent, leading to poor performance in subsequent reactions.
-
Formation of 2-(methoxymethyl)benzene after quenching an aliquot of the Grignard solution.
-
Formation of a homocoupled dimer (Wurtz coupling product).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Grignard reagent formation.
Data Presentation
The following tables summarize key reaction parameters and their impact on minimizing debromination based on general principles for aryl bromides.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Strength | Typical Conditions | Expected Impact on Debromination |
| NaOH, KOH | Strong | Often leads to side reactions | High risk of debromination |
| K₂CO₃ | Mild | Aqueous/organic solvent, 80-100 °C | Recommended - Lower risk of debromination |
| K₃PO₄ | Mild | Anhydrous organic solvent, 80-100 °C | Highly Recommended - Often superior for minimizing side reactions |
| Cs₂CO₃ | Mild | Anhydrous organic solvent, 80-100 °C | Highly Recommended - Excellent for challenging substrates, though more expensive |
| Et₃N | Organic | Can be effective but often less so than inorganic bases | Moderate to high risk, depending on the system |
Table 2: Influence of Reaction Parameters on Grignard Reagent Formation
| Parameter | Standard Conditions (Refluxing THF) | Low-Temperature Conditions (0-10 °C) |
| Typical Yield | 80-95% | 85-98% |
| Reaction Time | 1-3 hours | 2-4 hours |
| Key Side Products | Biphenyl (Wurtz coupling), Debromination products | Minimized biphenyl formation and debromination |
| Initiation | Iodine crystal, 1,2-dibromoethane | Iodine crystal, gentle warming |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a general starting point for the Suzuki-Miyaura coupling of "this compound" with an arylboronic acid, designed to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Low-Temperature Grignard Reagent Formation
This protocol is designed to form the Grignard reagent from "this compound" while minimizing debromination and Wurtz coupling side reactions.[2]
Materials:
-
Magnesium turnings (1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Ice-water bath
Procedure:
-
Ensure all glassware is oven-dried and assembled hot under an inert atmosphere.
-
Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has initiated (indicated by a cloudy appearance and gentle reflux), place the flask in an ice-water bath to maintain a temperature of 0-10 °C.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a steady, gentle reaction.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours, or until most of the magnesium is consumed.
-
The resulting Grignard reagent is ready for use in the next synthetic step. It is recommended to determine the concentration by titration before use.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2-(methoxymethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered substrate, 1-Bromo-2-(methoxymethyl)benzene.
Catalyst and Ligand Selection: General Recommendations
The primary challenge in cross-coupling reactions with this compound arises from the steric hindrance imposed by the ortho-(methoxymethyl) group. This bulkiness can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. To overcome these steric barriers, the selection of an appropriate catalyst system, particularly the ligand, is critical.
For successful cross-coupling of this substrate, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide. Additionally, N-heterocyclic carbenes (NHCs) can also be effective due to their strong electron-donating properties and steric bulk.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the first parameters I should investigate?
A1: Low yields in Suzuki-Miyaura couplings with sterically hindered substrates are common and can often be addressed by systematically optimizing the reaction conditions. The most critical factors to consider are the ligand and the base. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. It is highly recommended to employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. The choice of base is also crucial; potassium phosphate (K₃PO₄) is often a reliable choice for hindered couplings. Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective, but may promote side reactions.
Q2: I am observing a significant amount of dehalogenation (hydrodehalogenation) of my starting material. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides and under forcing reaction conditions. To minimize this, consider the following:
-
Ligand Choice: Employing bulky biarylphosphine ligands can often suppress dehalogenation by accelerating the desired cross-coupling pathway.
-
Base Selection: Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong alkoxides, can sometimes reduce the extent of dehalogenation.
-
Temperature Control: Lowering the reaction temperature, if feasible, can also help to disfavor the dehalogenation pathway.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can sometimes contribute to catalyst decomposition and side reactions.
Q3: Is the methoxymethyl (MOM) protecting group stable under typical cross-coupling conditions?
A3: The methoxymethyl (MOM) ether is generally stable under the neutral to basic conditions (pH 4-12) employed in most Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is inert to many oxidizing and reducing agents, as well as nucleophiles. However, the MOM group is labile under acidic conditions. Therefore, it is crucial to avoid any acidic workup steps if the MOM group needs to remain intact. If acidic conditions are necessary for other reasons, a different protecting group strategy should be considered.
Q4: Can the methoxymethyl group itself interfere with the catalyst?
A4: While the ether linkage of the MOM group is generally considered non-coordinating and robust, the oxygen atom could potentially interact with the palladium center, especially given its proximity to the reaction site. This could influence the electronics and sterics of the oxidative addition step. If catalyst inhibition is suspected, screening a wider range of bulky ligands is recommended to identify a system that is less sensitive to this potential interaction.
Data Presentation: Catalyst System Performance
The following tables summarize typical conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound and analogous sterically hindered substrates. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 90 | 12-24 | Moderate |
| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | Toluene | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | K₃PO₄ (2.0 equiv) | Dioxane | 110 | 18 | High |
Table 2: Buchwald-Hartwig Amination of ortho-Substituted Aryl Bromides
| Entry | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | 100 | 18-24 | Good |
| 2 | Aniline | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOt-Bu (1.4 equiv) | Toluene | 100 | 12-24 | Good |
| 3 | Benzylamine | Pd(OAc)₂ (1.5 mol%) | BrettPhos (3 mol%) | LHMDS (2.0 equiv) | Toluene | 80 | 24 | Moderate-Good |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%) | Et₃N (2.0 equiv) | Toluene | 25 | 12 | Good |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%) | i-Pr₂NH (3.0 equiv) | THF | 60 | 16 | Good |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | i-Pr₂NH (2.0 equiv) | DMF | 80 | 6 | Moderate |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound, Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene (anhydrous), Water (degassed), Standard laboratory glassware, Magnetic stirrer.
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((methoxymethyl)methyl)biphenyl.[1]
-
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (General Protocol)
-
Materials: this compound, Morpholine, Pd(OAc)₂, RuPhos, K₃PO₄, 1,4-Dioxane (anhydrous), Standard laboratory glassware, Magnetic stirrer.
-
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Copper-Free Sonogashira Coupling of this compound with Trimethylsilylacetylene
-
Materials: this compound, Trimethylsilylacetylene, Pd(OAc)₂, PPh₃, Diisopropylamine, THF (anhydrous), Standard laboratory glassware, Magnetic stirrer.
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) in anhydrous THF (2 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and diisopropylamine (3.0 mmol, 3.0 equiv) to the catalyst mixture.
-
Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 16 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for cross-coupling reactions.
References
Technical Support Center: Managing Reactions with 1-Bromo-2-(methoxymethyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Bromo-2-(methoxymethyl)benzene, a versatile building block in organic synthesis.[1] This guide focuses on managing its moisture sensitivity in common reactions, offering troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with this compound, particularly in the context of moisture-sensitive reactions like Grignard reagent formation and palladium-catalyzed cross-coupling reactions.
Grignard Reaction Troubleshooting
Grignard reagents are notoriously sensitive to moisture, and successful formation and reaction of (2-(methoxymethyl)phenyl)magnesium bromide requires strictly anhydrous conditions.[2][3]
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent problem, often stemming from an inactive magnesium surface or the presence of moisture.[1]
-
Cause 1: Inactive Magnesium Surface. A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1]
-
Solution: Magnesium Activation. It is crucial to expose a fresh magnesium surface. This can be achieved by a few methods:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1] The disappearance of the characteristic iodine color is a good indicator that the reaction has initiated.[1]
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.[1]
-
-
-
Cause 2: Presence of Moisture. Grignard reagents are highly reactive towards protic sources like water.[3][4][5] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from proceeding.[1][3]
-
Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon.[1][6] Solvents must be anhydrous grade and ideally freshly distilled from a suitable drying agent.[2]
-
Q2: The Grignard reaction starts, but the yield of my desired product is consistently low. What are the likely side reactions, and how can I minimize them?
A2: Low yields after initiation often point to side reactions that consume the Grignard reagent or starting material.
-
Cause 1: Wurtz Coupling. The formed Grignard reagent can react with unreacted this compound to form a homocoupled dimer. This is a common side reaction with aryl halides.[7]
-
Solution: Slow Addition of Aryl Halide. To minimize this, add the solution of this compound to the magnesium turnings dropwise. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[7]
-
-
Cause 2: Protonation of the Grignard Reagent. The presence of trace amounts of water or other protic impurities will quench the Grignard reagent, leading to the formation of 1-(methoxymethyl)benzene as a byproduct.[1]
-
Solution: Rigorous Anhydrous Technique. Re-evaluate all drying procedures for glassware, solvents, and the starting aryl bromide. Ensure the entire reaction is conducted under a positive pressure of a dry, inert atmosphere (nitrogen or argon).[1]
-
-
Cause 3: Incomplete Reaction. The Grignard reagent formation may not have gone to completion, leaving unreacted starting material.
-
Solution: Optimize Reaction Time and Temperature. Allow for sufficient reaction time, typically 1-3 hours, and consider gentle refluxing to ensure all the magnesium is consumed.[7]
-
Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. While often more tolerant to water than Grignard reactions, moisture can still impact the reaction outcome. In some cases, a controlled amount of water is even beneficial.[8][9][10]
Q1: My Suzuki coupling reaction with this compound is not working or gives a low yield. What are the common reasons for failure?
A1: Several factors can contribute to a failed or low-yielding Suzuki coupling.
-
Cause 1: Inactive Catalyst. The palladium catalyst is the heart of the reaction. If it is not in its active Pd(0) state or gets deactivated, the reaction will not proceed.
-
Solution: Catalyst Choice and Handling. Use a reliable palladium source and ligand. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often recommended.[1] Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
-
-
Cause 2: Issues with the Base. The base plays a crucial role in the transmetalation step.[8]
-
Solution: Base Selection and Quality. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect the reaction.[1] Ensure the base is finely powdered and dry, as clumping can reduce its effectiveness.
-
-
Cause 3: Protodeboronation of the Boronic Acid. This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of a deboronated arene.
-
Solution: Optimize Reaction Conditions. This can be minimized by using milder bases, ensuring the reaction is not heated for an excessively long time, and using anhydrous solvents when necessary.[11]
-
Q2: I am observing significant amounts of side products in my Suzuki coupling reaction. How can I identify and minimize them?
A2: The formation of byproducts is a common challenge.
-
Byproduct 1: Homocoupling of the Boronic Acid. This leads to the formation of a biaryl derived from the boronic acid partner.
-
Potential Cause: This can be promoted by the presence of oxygen.
-
Mitigation Strategy: Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[12]
-
-
Byproduct 2: Dehalogenation of this compound. This results in the formation of 1-(methoxymethyl)benzene.
-
Potential Cause: The palladium catalyst can react with hydride sources in the reaction mixture.
-
Mitigation Strategy: Ensure an inert atmosphere and choose a solvent that is less likely to act as a hydride source.[12]
-
Data Presentation
| Reaction Type | Moisture Level | Expected Impact on Yield | Notes |
| Grignard Reaction | Trace amounts | Significant decrease | Grignard reagents are strong bases and are readily quenched by protic sources.[3][4][5] |
| High amounts | Complete failure | The reaction will likely not initiate or will be immediately quenched.[1] | |
| Suzuki-Miyaura Coupling | Anhydrous | Can be successful | Some modern protocols for specific substrates utilize anhydrous conditions. |
| Controlled aqueous | Often optimal | Water can play a beneficial role in the catalytic cycle, particularly in the transmetalation step.[8][9][10] | |
| Excess water | Potential decrease | Can lead to catalyst decomposition or promote side reactions like protodeboronation. |
Experimental Protocols
Protocol 1: Formation of (2-(methoxymethyl)phenyl)magnesium bromide (Grignard Reagent)
This protocol outlines the preparation of the Grignard reagent from this compound under strictly anhydrous conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Initiation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The disappearance of the iodine color and gentle reflux indicate initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle reflux until all the magnesium has been consumed (typically 1-3 hours). The resulting dark grey or brown solution is the Grignard reagent and should be used immediately for the best results.[2]
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv).[1]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by a suitable technique like TLC or GC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Analytical methods for monitoring the progress of "1-Bromo-2-(methoxymethyl)benzene" reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical methods for monitoring the progress of reactions involving "1-Bromo-2-(methoxymethyl)benzene". It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with "this compound" that require monitoring?
A1: "this compound" is an aryl bromide commonly used in carbon-carbon bond-forming reactions. The most frequent applications include:
-
Suzuki-Miyaura Cross-Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.[1][2][3]
-
Grignard Reagent Formation and Subsequent Reactions: Formation of an organomagnesium halide (Grignard reagent) by reacting with magnesium metal.[4] This reagent is then used as a potent nucleophile in reactions with various electrophiles like aldehydes, ketones, or esters.[5][6]
-
Other Cross-Coupling Reactions: Including Stille, Heck, and Sonogashira couplings, which involve different organometallic reagents and catalysts.
Q2: Which analytical techniques are best suited for monitoring these reactions?
A2: The choice of technique depends on the reaction type, available equipment, and the desired level of detail. The most common and effective methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds. It provides excellent separation and definitive identification of starting materials, products, and byproducts based on their mass-to-charge ratio and fragmentation patterns.[7][8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[9][10] It is excellent for quantitative analysis of reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive technique that provides detailed structural information about molecules in the reaction mixture.[11][12] It can be used for real-time reaction monitoring to determine kinetics and mechanisms.[11][13]
-
Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive method for qualitative monitoring of reaction progress by comparing the spot intensities of reactants and products.
Q3: How do I properly prepare a sample from my reaction mixture for analysis?
A3: Proper sample preparation is critical for accurate results. The general procedure is:
-
Aliquot Collection: Carefully extract a small, representative aliquot from the reaction mixture at a specific time point.
-
Quenching: Immediately stop the reaction within the aliquot to ensure its composition accurately reflects the reaction state at the time of sampling.[7][14] This can be done by rapid cooling (e.g., ice bath) or by adding a chemical quencher (e.g., a dilute acid for Grignard reactions or water for some coupling reactions).
-
Work-up/Extraction: Perform a liquid-liquid extraction if the reaction solvent is incompatible with the analytical instrument (e.g., DMSO, DMF).[7] Dilute the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.[1]
-
Drying and Dilution: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and dilute to a suitable concentration for analysis.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction shows high consumption of the starting material but very low yield of the desired biaryl product. What could be the cause?
A: This is a common issue, especially with electron-rich aryl bromides.[1] The primary causes are often related to side reactions or suboptimal reaction conditions.
-
Likely Cause 1: Dehalogenation Side Reaction. The aryl bromide may be getting consumed through dehalogenation (replacement of bromine with hydrogen) rather than coupling. This occurs if a hydride source is present.[1]
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Certain bases or impurities can act as hydride sources. Consider screening different, non-hydridic bases.[1]
-
-
Likely Cause 2: Homocoupling of Boronic Acid. The boronic acid can couple with itself, especially if the reaction mixture is not properly degassed, leading to the presence of oxygen.[2]
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through them or by using freeze-pump-thaw cycles.
-
-
Likely Cause 3: Inefficient Catalyst System. The chosen palladium catalyst or ligand may not be effective for this specific substrate. Standard catalysts like Pd(PPh₃)₄ can be inefficient for some electron-rich systems.[1]
Issue 2: Inconsistent Results in GC-MS Analysis
Q: My GC-MS results for reaction monitoring are not reproducible. Peak areas for the same time point vary significantly between runs. Why?
A: Reproducibility issues in GC-MS often stem from sample preparation, injection technique, or instrument parameters.
-
Likely Cause 1: Incomplete Quenching. If the reaction in the aliquot is not completely stopped, it can continue to proceed in the vial, leading to a different composition at the time of injection.
-
Solution: Ensure your quenching method is effective and immediate. Test the quenching protocol to confirm it halts the reaction instantly.[14]
-
-
Likely Cause 2: Sample Volatility and Degradation. The analyte or starting material might be degrading in the hot GC inlet.
-
Solution: Optimize the inlet temperature. If degradation persists, consider derivatization to create a more thermally stable compound.[7]
-
-
Likely Cause 3: Inconsistent Injection Volume. Manual injections can introduce variability.
-
Solution: Use an autosampler for precise and repeatable injections. If manual injection is necessary, ensure a consistent and rapid injection technique.
-
Data Presentation
For effective comparison, quantitative data from analytical monitoring should be summarized. The tables below provide representative data for monitoring a hypothetical Suzuki-Miyaura coupling reaction of "this compound" with Phenylboronic acid.
Table 1: Representative GC-MS Retention Times and Key m/z Fragments
| Compound | Retention Time (min) | Key m/z Fragments (EI) |
| This compound | 8.5 | 200/202 (M+), 185/187, 121, 91 |
| Biphenyl Product | 11.2 | 154 (M+), 77 |
| Phenylboronic Acid (derivatized) | 7.1 | Varies with derivatizing agent |
| Homocoupled Biphenyl | 11.2 | 154 (M+), 77 |
Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Key Diagnostic Signal | Chemical Shift (ppm) |
| This compound | -CH₂-O | ~4.5 (s, 2H) |
| -O-CH₃ | ~3.4 (s, 3H) | |
| Aromatic Protons | 7.1 - 7.6 (m, 4H) | |
| Biaryl Product | -CH₂-O | ~4.4 (s, 2H) |
| -O-CH₃ | ~3.3 (s, 3H) | |
| Aromatic Protons | 7.2 - 7.8 (m, 9H) |
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
This protocol provides a framework for analyzing reaction aliquots.
-
Sample Preparation:
-
At desired time intervals (e.g., 0, 1, 2, 4 hours), withdraw ~50 µL of the reaction mixture using a dry, inert syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of cold ethyl acetate and 0.5 mL of saturated NH₄Cl solution. Vortex thoroughly.
-
Allow the layers to separate and transfer the top organic layer to a new vial containing a small amount of anhydrous Na₂SO₄.
-
Filter the dried solution into a GC vial and dilute further with ethyl acetate if necessary.
-
-
GC-MS Instrument Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for reaction monitoring.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemcompute.org [chemcompute.org]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 10. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Scaling up the synthesis of "1-Bromo-2-(methoxymethyl)benzene" for pilot plant production
Technical Support Center: Pilot Plant Synthesis of 1-Bromo-2-(methoxymethyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound for pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most commonly cited and scalable route is a two-step process.[1][2] It begins with the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol, followed by the protection of the alcohol as a methoxymethyl (MOM) ether to yield the final product.[1][2]
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges include:
-
Achieving high yields consistently: The reaction is sensitive to moisture and reagent purity.[3]
-
Minimizing side reactions: Suboptimal conditions can lead to the formation of byproducts.[3]
-
Handling hazardous reagents: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and requires careful handling procedures.[3]
-
Exothermic reactions: Grignard reactions, which can be involved in related syntheses, are highly exothermic and require careful temperature control to prevent runaway reactions, a risk that increases with scale.[4][5][6]
Q3: What are the critical safety precautions for handling chloromethyl methyl ether (MOM-Cl)?
MOM-Cl is a hazardous substance and a potential carcinogen.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3]
Q4: How can I monitor the reaction's progress?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[3][7]
Experimental Protocols
A common and effective method for the synthesis of this compound is the methoxymethyl (MOM) protection of 2-bromobenzyl alcohol.[2]
Materials:
-
2-bromobenzyl alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl) (freshly distilled)
-
Sodium Iodide (NaI)
-
Dichloromethane (DCM)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a suitable reaction vessel, dissolve 2-bromobenzyl alcohol (1.0 eq.) in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) under an inert atmosphere (e.g., argon).[2]
-
Cool the suspension to 0°C.
-
Slowly add freshly distilled chloromethyl methyl ether (MOM-Cl) (3.0 eq.) over 10 minutes.[2]
-
Add Sodium Iodide (NaI) (0.5 eq.).[2]
-
Allow the mixture to warm to 25°C and stir for 16 hours.[2]
-
Upon completion, perform an aqueous workup to isolate the product.[2]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-150 | 288.5 | White crystalline solid |
| This compound | C₉H₁₁BrO₂ | 231.09 | N/A | N/A | Clear oil |
Data sourced from multiple references.[1][8]
Table 2: Reagent Quantities for Laboratory Scale Synthesis [2]
| Reagent | Molar Equivalents |
| 2-bromobenzyl alcohol | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 4.0 |
| Chloromethyl methyl ether (MOM-Cl) | 3.0 |
| Sodium Iodide (NaI) | 0.5 |
Troubleshooting Guides
Problem 1: Low Yield
-
Symptom: The final product yield is significantly lower than expected.
-
Possible Causes:
-
Moisture in reagents or glassware: Grignard reagents, if used, are highly sensitive to water.[9] All glassware must be thoroughly dried, and anhydrous solvents should be used.[9]
-
Impure starting materials: Impurities can interfere with the reaction.[3]
-
Degraded reagents: Old or improperly stored reagents may have lost their reactivity.[3]
-
Incomplete reaction: The reaction may not have gone to completion.
-
-
Solutions:
-
Ensure all glassware is flame-dried or oven-dried before use.
-
Use freshly distilled solvents and high-purity reagents.
-
Monitor the reaction by TLC or GC to ensure the starting material is fully consumed before workup.[3]
-
Problem 2: Formation of Side Products
-
Symptom: Multiple spots are observed on the TLC plate, indicating the presence of impurities.
-
Possible Causes:
-
Suboptimal reaction temperature: Incorrect temperatures can favor side reactions.
-
Incorrect stoichiometry: An improper ratio of reagents can lead to unwanted byproducts.
-
-
Solutions:
-
Maintain the recommended reaction temperature throughout the synthesis.
-
Carefully measure and control the addition of all reagents.
-
Problem 3: Reaction Fails to Initiate
-
Symptom: No reaction is observed after the addition of reagents.
-
Possible Causes:
-
Passivated magnesium surface (in Grignard reactions): The magnesium surface may be coated with an oxide layer, preventing the reaction.[5]
-
Low-quality reagents: Inactive reagents will prevent the reaction from starting.
-
-
Solutions:
-
Use activation techniques for magnesium, such as adding a small crystal of iodine or using a mechanical stirrer to break the oxide layer.
-
Ensure all reagents are of high quality and have been stored correctly.
-
Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
General Scale-Up Considerations
Caption: Key differences in operational considerations across scales.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Bromo-2-(methoxymethyl)benzene and Other Brominated Aromatics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceuticals and functional materials, brominated aromatic compounds serve as pivotal building blocks for the construction of complex molecular architectures. Their utility primarily lies in their ability to participate in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of the reactivity of "1-Bromo-2-(methoxymethyl)benzene" with other structurally related brominated aromatics, including bromobenzene, 1-bromo-2-methylbenzene, and 1-bromo-2-methoxybenzene. The objective is to offer a clear perspective on how the nature of the ortho-substituent influences the reactivity of the C-Br bond in key synthetic transformations.
The reactivity of aryl bromides is intricately governed by a combination of steric and electronic factors. The substituent at the ortho position to the bromine atom can exert significant influence on the reaction rates and yields of various coupling reactions. This guide will delve into these effects with a focus on transition-metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
Comparative Reactivity Data
To provide a quantitative basis for comparison, the following table summarizes the performance of "this compound" and other selected brominated aromatics in the Suzuki-Miyaura coupling reaction. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and should be interpreted with consideration for potential variations in reaction parameters.
| Aryl Bromide | Ortho-Substituent | Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | -CH₂OCH₃ | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 12-24 | ~70-85% | [1] |
| Bromobenzene | -H | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | >95% | [2] |
| 1-Bromo-2-methylbenzene | -CH₃ | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 | 12 | ~85-95% | [2] |
| 1-Bromo-2-methoxybenzene | -OCH₃ | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 | 12 | ~80-90% | [2] |
Analysis of Reactivity:
The data suggests that the presence of an ortho-substituent generally influences the efficiency of the Suzuki-Miyaura coupling. While bromobenzene, with no ortho-substituent, provides the highest yield under relatively mild conditions, the ortho-substituted analogues require slightly more forcing conditions to achieve high conversions.
The methoxymethyl group in "this compound" is sterically more demanding than a methyl or methoxy group, which can hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially leading to slightly lower yields or requiring more optimized conditions to achieve high efficiency.[1] The electronic effect of the -CH₂OCH₃ group is weakly electron-donating, which can also influence the oxidative addition step of the catalytic cycle.
Key Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new substrates. Below are representative protocols for common cross-coupling reactions.
Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl bromide and an amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine followed by the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Workflows and Reactivity Principles
To further elucidate the experimental process and the underlying principles of reactivity, the following diagrams are provided.
Caption: A generalized experimental workflow for a typical cross-coupling reaction.
Caption: Factors influencing the reactivity of ortho-substituted bromobenzenes in cross-coupling reactions.
Conclusion
The reactivity of "this compound" in cross-coupling reactions is a nuanced interplay of steric and electronic effects imparted by the ortho-substituent. While it serves as a versatile building block, its reactivity is generally moderated compared to unsubstituted bromobenzene due to steric hindrance.[1] The choice of catalyst, ligand, and reaction conditions is therefore critical to achieving optimal outcomes. For researchers and drug development professionals, a thorough understanding of these factors is paramount for the rational design of synthetic routes and the efficient construction of target molecules. This guide provides a foundational understanding to aid in the strategic use of "this compound" and related brominated aromatics in organic synthesis.
References
A Head-to-Head Battle of Halogens: 1-Bromo-2-(methoxymethyl)benzene vs. 1-Iodo-2-(methoxymethyl)benzene in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, the choice of aryl halide substrate is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of two closely related yet distinct building blocks: 1-Bromo-2-(methoxymethyl)benzene and 1-Iodo-2-(methoxymethyl)benzene.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the kinetics of cross-coupling reactions, particularly the often rate-determining oxidative addition step.
At a Glance: Reactivity and Performance Comparison
| Feature | 1-Iodo-2-(methoxymethyl)benzene | This compound |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often Lower | Often Higher |
| Cost | Generally More Expensive | Generally Less Expensive |
Head-to-Head Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for these specific substrates under identical conditions are not extensively documented, we can extrapolate expected performance based on well-established reactivity trends of aryl iodides versus aryl bromides in seminal cross-coupling reactions. The following tables present representative data for analogous ortho-substituted aryl halides to illustrate the anticipated differences in performance.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. Aryl iodides typically exhibit higher reactivity, often allowing for milder reaction conditions and achieving higher yields in shorter reaction times.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-2-methylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 |
| 1-Bromo-2-methylbenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 |
| 1-Iodo-2-(methoxymethyl)benzene (Expected) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6-12 | >90 |
| This compound (Reported for analogue) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | ~85-95 |
Table 2: Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The higher reactivity of aryl iodides is also evident in this transformation, often leading to higher yields and selectivity.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 12 | 95 |
| Bromobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 12 | 82 |
| 1-Iodo-2-(methoxymethyl)benzene (Expected) | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 8-16 | >90 |
| This compound (Expected) | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 16-24 | ~80-90 |
Table 3: Sonogashira Coupling
In the Sonogashira coupling of an aryl halide with a terminal alkyne, aryl iodides are significantly more reactive, often proceeding at room temperature, whereas aryl bromides typically require elevated temperatures.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 98 |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 85 |
| 1-Iodo-2-(methoxymethyl)benzene (Expected) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT - 50 | 2-6 | >95 |
| This compound (Expected) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80-100 | 12-24 | ~80-90 |
Table 4: Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination also demonstrates the superior reactivity of aryl iodides, which can be crucial when coupling with less nucleophilic amines or sterically hindered substrates.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 4 | 98 |
| Bromobenzene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | 92 |
| 1-Iodo-2-(methoxymethyl)benzene (Expected) | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | 6-12 | >90 |
| This compound (Expected) | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | ~85-95 |
The Decisive Step: A Look at the Catalytic Cycle
The enhanced reactivity of 1-Iodo-2-(methoxymethyl)benzene can be rationalized by examining the general catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial and often rate-limiting step is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The weaker C-I bond in the iodo-substrate facilitates this step, leading to a faster overall reaction rate.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific applications.
Suzuki-Miyaura Coupling of 1-Iodo-2-(methoxymethyl)benzene
Materials:
-
1-Iodo-2-(methoxymethyl)benzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Iodo-2-(methoxymethyl)benzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a flame-dried Schlenk tube.
-
Add this compound, morpholine, and anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Logical Workflow for Substrate Selection
The choice between the bromo and iodo derivative is a trade-off between reactivity and cost. The following decision-making workflow can guide researchers in selecting the appropriate substrate for their specific needs.
Caption: Decision workflow for selecting the appropriate aryl halide.
Conclusion
In the direct comparison of this compound and 1-Iodo-2-(methoxymethyl)benzene for cross-coupling reactions, the iodo-derivative consistently holds the advantage in terms of reactivity. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates to faster reaction times, milder conditions, and often higher yields. Consequently, for complex syntheses where efficiency and the preservation of sensitive functional groups are paramount, 1-Iodo-2-(methoxymethyl)benzene is the superior choice.
However, the bromo-analogue remains a viable and more cost-effective option, particularly for large-scale syntheses where the economic benefits may outweigh the need for more forcing reaction conditions. The ultimate decision rests on a careful evaluation of the specific synthetic challenge, balancing the need for reactivity against budgetary constraints. This guide provides the foundational data and protocols to make an informed choice, empowering researchers to optimize their synthetic strategies.
Orthogonal Protecting Group Strategies: A Comparative Guide Featuring 1-Bromo-2-(methoxymethyl)benzene
In the realm of complex molecule synthesis, particularly in pharmaceutical and materials science research, the strategic use of protecting groups is paramount. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling chemists to carry out multi-step syntheses with precision and high yields.[1] This guide provides a comparative analysis of the methoxymethyl (MOM) ether protecting group, as exemplified in the versatile building block 1-Bromo-2-(methoxymethyl)benzene , against other common alcohol protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers.
This compound is a valuable bifunctional molecule.[2] The aryl bromide moiety can participate in a variety of carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, while the MOM-protected primary alcohol is stable under these conditions.[3] The MOM group can be selectively removed under acidic conditions to liberate the alcohol for further functionalization.[4] This inherent orthogonality makes it a useful tool in synthetic chemistry.
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table summarizes the performance of MOM, TBDMS, and Benzyl protecting groups.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| Methoxymethyl (MOM) Ether | R-O-CH₂-O-CH₃ | MOMCl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH, ZnBr₂/n-PrSH)[4][5] | Stable to bases, nucleophiles, organometallics, and many cross-coupling conditions.[4][6] Labile to strong acids. |
| tert-Butyldimethylsilyl (TBDMS) Ether | R-O-Si(CH₃)₂(C(CH₃)₃) | TBDMSCl, Imidazole, DMF | Fluoride ion sources (e.g., TBAF in THF), acidic conditions (e.g., p-TsOH in MeOH)[7][8] | Stable to a wide range of non-acidic and non-fluoride conditions.[9] Can be cleaved in the presence of more robust silyl ethers like TBDPS.[10] |
| Benzyl (Bn) Ether | R-O-CH₂-Ph | BnBr, NaH, THF | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids, or oxidizing agents (e.g., DDQ for p-methoxybenzyl ethers).[11][12] | Very robust. Stable to most acidic and basic conditions, as well as many oxidizing and reducing agents.[13] |
Orthogonal Strategies in Practice
The utility of these protecting groups in an orthogonal strategy is illustrated in the following workflow. This diagram shows how a molecule with three different alcohol protecting groups can be selectively deprotected and functionalized.
Caption: A workflow for the sequential deprotection and functionalization of a molecule with MOM, TBDMS, and Benzyl protected alcohols.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
Methoxymethyl (MOM) Ether Protection and Deprotection
Protection of an Alcohol with MOMCl: [4]
-
Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq).
-
Cool the solution to 0 °C and add chloromethyl methyl ether (MOMCl, 1.5-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Deprotection of a MOM Ether: [4]
-
Dissolve the MOM-protected compound in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Remove the methanol under reduced pressure and extract the product.
tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
Protection of an Alcohol with TBDMSCl: [7]
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Deprotection of a TBDMS Ether with TBAF: [7]
-
Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify.
Benzyl (Bn) Ether Protection and Deprotection
Protection of an Alcohol with BnBr: [11]
-
Suspend sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Add a solution of the alcohol (1.0 eq) in THF dropwise.
-
Stir for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product, dry the organic layer, and purify by column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis: [12]
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected alcohol.
Logical Relationships in Orthogonal Deprotection
The following diagram illustrates the decision-making process for choosing a deprotection strategy based on the protecting groups present in a molecule.
Caption: A decision tree for selective deprotection of common alcohol protecting groups.
By understanding the distinct reactivity and stability of different protecting groups, researchers can design sophisticated synthetic routes to access complex molecules with high efficiency and control. The use of bifunctional building blocks like This compound provides a powerful entry point into these advanced synthetic strategies.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. MOM Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Characterization and validation of "1-Bromo-2-(methoxymethyl)benzene" reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic transformations of 1-Bromo-2-(methoxymethyl)benzene, a versatile building block in organic synthesis. The strategic positioning of a reactive bromine atom ortho to a methoxymethyl (MOM-protected) carbinol allows for a variety of cross-coupling and nucleophilic substitution reactions, making it a valuable precursor for the synthesis of complex molecular architectures in pharmaceutical and materials science.
This document outlines the performance of several key reactions, compares them with viable alternatives, and provides detailed experimental protocols.
C-C Bond Forming Reactions
The formation of a carbon-carbon bond at the 1-position of the benzene ring is a common and highly valuable transformation of this compound. This section compares the most prevalent palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions.
Comparison of C-C Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Advantages | Key Disadvantages | Expected Yield Range |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with phosphine ligands | Low toxicity of boron reagents, mild reaction conditions, commercially available reagents. | Can be sensitive to sterically hindered substrates; requires a base which may affect sensitive functional groups. | 70-95% |
| Stille | Organostannanes | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Excellent functional group tolerance, often proceeds under neutral conditions. | High toxicity of organotin reagents and byproducts, which can be difficult to remove. | 80-98% |
| Sonogashira | Terminal alkynes | Pd/Cu co-catalyst system (e.g., PdCl₂(PPh₃)₂, CuI) | Direct introduction of an alkyne functionality, mild reaction conditions. | Requires a terminal alkyne; potential for alkyne homocoupling (Glaser coupling). | 75-95% |
| Heck | Alkenes | Pd(OAc)₂, PdCl₂ with phosphine ligands | Good for the synthesis of substituted alkenes, high stereoselectivity (typically trans). | Can have issues with regioselectivity with certain alkenes. | 60-85% |
Experimental Protocols
1. Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
-
Materials: this compound, phenylboronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Sonogashira Coupling
This protocol outlines the coupling of this compound with phenylacetylene.
-
Materials: this compound, phenylacetylene, PdCl₂(PPh₃)₂ (2 mol%), copper(I) iodide (CuI, 4 mol%), triethylamine (Et₃N), and DMF.
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add degassed triethylamine (3 mL) and DMF (3 mL), followed by phenylacetylene (1.1 mmol).
-
Stir the reaction mixture at 80 °C for 6 hours.
-
After cooling, dilute with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.[1]
-
Signaling Pathways and Workflows
C-N Bond Forming Reactions
The formation of a C-N bond is another critical transformation, often employed in the synthesis of pharmaceutical intermediates. The Buchwald-Hartwig amination and the Ullmann condensation are two primary methods for achieving this.
Comparison of C-N Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Key Advantages | Key Disadvantages | Expected Yield Range |
| Buchwald-Hartwig | Primary or Secondary Amines | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., XPhos, SPhos) | Milder reaction conditions, broader substrate scope, higher yields. | Palladium catalysts and ligands can be expensive. | 70-95% |
| Ullmann Condensation | Amines, Amides | Copper powder or Cu(I) salts (e.g., CuI) | Less expensive catalyst. | Typically requires higher temperatures and stoichiometric amounts of copper; can have a more limited substrate scope.[2] | 40-80% |
Experimental Protocols
1. Buchwald-Hartwig Amination
This protocol describes the amination of this compound with aniline.
-
Materials: this compound, aniline, Pd₂(dba)₃, XPhos, sodium tert-butoxide (NaOtBu), anhydrous toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
After cooling, dilute with ether, filter through Celite, and concentrate.
-
Purify the crude product by column chromatography.[3]
-
Signaling Pathways and Workflows
Organometallic Intermediate Formation
This compound can be converted into organometallic reagents, such as Grignard or organolithium species, which are potent nucleophiles for reaction with a wide range of electrophiles.
Comparison of Organometallic Reagents
| Reagent | Method of Formation | Key Advantages | Key Disadvantages | Expected Yield |
| Grignard Reagent | Reaction with magnesium metal in an ethereal solvent (e.g., THF). | Relatively easy to prepare, widely used. | Sensitive to moisture and protic functional groups; can be difficult to initiate. | 70-90% |
| Organolithium Reagent | Halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi). | Generally more reactive than Grignard reagents. | Requires cryogenic temperatures to avoid side reactions; highly reactive and pyrophoric reagents. | 80-95% |
Experimental Protocols
1. Grignard Reagent Formation
-
Materials: this compound, magnesium turnings, iodine (catalytic), anhydrous THF.
-
Procedure:
-
Place magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir at room temperature for 1-2 hours until the magnesium is consumed.
-
The resulting Grignard reagent can be used in situ for subsequent reactions.[4]
-
Signaling Pathways and Workflows
Alternative Synthetic Routes to Key Product Classes
While cross-coupling reactions with this compound are efficient, alternative strategies exist for the synthesis of the resulting product classes, which may be advantageous depending on the availability of starting materials and desired substitution patterns.
Alternative Synthesis of 2-(Methoxymethyl)biphenyls
Besides the Suzuki and Stille reactions, 2-(methoxymethyl)biphenyls can be synthesized via:
-
Cadogan-Sundberg Reaction: Reductive cyclization of a nitroarene with a trialkyl phosphite in the presence of an arene.
-
Aryne Intermediates: Generation of a benzyne intermediate followed by trapping with an appropriate nucleophile.[5]
Alternative Synthesis of N-Aryl-2-(methoxymethyl)anilines
In addition to the Buchwald-Hartwig and Ullmann reactions, these compounds can be prepared through:
-
Nucleophilic Aromatic Substitution (SNA_r): If the aromatic ring of the amine coupling partner is sufficiently electron-deficient, direct displacement of a leaving group can occur.
-
Reductive Amination: Reaction of 2-(methoxymethyl)aniline with a ketone or aldehyde, followed by reduction of the resulting imine.
This guide provides a foundational understanding of the reactivity of this compound and a framework for selecting the most appropriate synthetic strategy based on desired outcomes and experimental constraints. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Palladium-Catalyzed Reactivity of 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanistic studies and comparative performance of 1-Bromo-2-(methoxymethyl)benzene in various palladium-catalyzed cross-coupling reactions. As a sterically hindered ortho-substituted aryl halide, its reactivity is a critical consideration in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This document outlines experimental data, detailed protocols, and mechanistic pathways for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a valuable resource for reaction optimization and catalyst selection.
Comparative Performance Analysis
The performance of this compound in palladium-catalyzed reactions is benchmarked against two structurally related alternatives: 1-bromo-2-methylbenzene and 1-bromo-2-(hydroxymethyl)benzene. This comparison highlights the influence of the methoxymethyl substituent on reaction efficiency and catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | Typical >85% |
| 1-Bromo-2-methylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92% |
| 1-Bromo-2-(hydroxymethyl)benzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88% |
Note: Data for this compound is adapted from protocols for the analogous 1-Bromo-2-((methoxymethoxy)methyl)benzene, suggesting high potential yields under optimized conditions.[1]
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. The electron-donating nature of the methoxymethyl group can influence the reactivity of the aryl bromide.
| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | Data not available |
| 1-Bromo-2-methylbenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 120 | 24 | 75% |
| 1-Bromo-4-nitrobenzene (electron-deficient) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 12-24 | ~90% |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 4-12 | 85-95% |
| 1-Bromo-2-methylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 85% |
| 1-Bromo-2-(hydroxymethyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 60 | 6 | 90% |
Note: Data for this compound is based on the performance of its MOM-protected analogue, indicating excellent reactivity under mild conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The steric hindrance of the ortho-substituent in this compound necessitates the use of bulky phosphine ligands.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | Data not available |
| 1-Bromo-2-methylbenzene | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 110 | 18 | ~90% |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 6 | 85% |
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the discussed palladium-catalyzed reactions.
Catalytic Cycles
Figure 1: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.
General Experimental Workflow
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
The following are generalized protocols for the key palladium-catalyzed reactions discussed. These should serve as a starting point, and optimization of specific parameters may be necessary for achieving optimal results.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium catalyst, and base.[1]
-
Add the solvent system to the flask.[1]
-
Evacuate and backfill the flask with an inert gas three times.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Heck Reaction Protocol (General)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Anhydrous DMF, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, base, this compound, and the alkene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Anhydrous THF, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) and monitor by TLC.
-
Upon completion, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (General)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Solvent (e.g., Anhydrous Toluene, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After 12-24 hours, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[2]
References
A Computational and Experimental Reactivity Guide to 1-Bromo-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Bromo-2-(methoxymethyl)benzene, a versatile building block in organic synthesis. Due to the limited availability of direct DFT calculations on this specific molecule, this guide leverages theoretical principles based on substituent effects and available experimental data for analogous systems to offer insights into its reactivity profile. We present a comparison with other ortho-substituted bromobenzenes, detailed experimental protocols for key reactions, and visualizations of reaction pathways and computational workflows.
Theoretical Reactivity Profile
The reactivity of an aryl bromide in reactions such as cross-coupling and lithiation is primarily governed by the electronic and steric environment of the carbon-bromine bond. In this compound, the ortho-(methoxymethyl) group (-CH₂OCH₃) plays a crucial role in modulating this reactivity.
Steric Effects: The ortho position of the methoxymethyl group introduces steric hindrance around the bromine atom. This can impact the approach of bulky catalysts and reagents, potentially slowing down reaction rates compared to its meta and para isomers or less hindered ortho-substituted analogues.
Comparison with Other ortho-Substituted Bromobenzenes:
To provide a comparative context, the table below summarizes the expected reactivity of this compound in comparison to other selected ortho-substituted bromobenzenes based on the electronic and steric nature of the substituent.
| Substituent | Electronic Effect | Steric Hindrance | Expected Relative Reactivity (Suzuki Coupling) |
| -H | Neutral | Low | Reference |
| -CH₃ | Electron-donating (weak) | Moderate | Slightly lower than reference |
| -CH₂OCH₃ | Electron-donating (weak) | Moderate-High | Potentially lower than -CH₃ due to increased steric bulk |
| -OCH₃ | Electron-donating (strong) | Moderate | Potentially higher due to electronic activation, but sterically hindered |
| -Cl | Electron-withdrawing | Low | Potentially higher than reference |
| -NO₂ | Electron-withdrawing (strong) | Moderate | Significantly higher than reference |
Note: This is a qualitative comparison. Actual reaction rates will depend on the specific reaction conditions, catalyst, and substrate.
Experimental Data and Protocols
Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 2: Experimental Protocol for Suzuki-Miyaura Coupling
| Step | Procedure |
| 1. Reagents & Materials | This compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, THF/water mixture), Anhydrous sodium sulfate, Standard glassware for inert atmosphere reactions. |
| 2. Reaction Setup | To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.). |
| 3. Solvent Addition | Add the degassed solvent system to the flask. |
| 4. Reaction Conditions | Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS. |
| 5. Work-up | After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for DFT Reactivity Study
This diagram outlines a typical workflow for a DFT-based investigation into the reactivity of a molecule like this compound.
Caption: A generalized workflow for a DFT study of chemical reactivity.
Comparative analysis of catalysts for the Suzuki reaction of "1-Bromo-2-(methoxymethyl)benzene"
A Comparative Analysis of Catalysts for the Suzuki Reaction of 1-Bromo-2-(methoxymethyl)benzene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this reaction. This guide provides a comparative analysis of various palladium-based catalysts for the Suzuki reaction of this compound, a sterically hindered aryl bromide, with phenylboronic acid.
Data Presentation: Catalyst Performance Comparison
While direct comparative studies on this compound are limited in publicly available literature, the following table summarizes representative reaction conditions and yields for the Suzuki coupling of similar sterically hindered aryl bromides. This data provides a valuable framework for catalyst selection and reaction optimization.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12-24 | Moderate to Good[1] |
| Pd(dppf)Cl₂ | 1-5 | Cs₂CO₃ | THF/H₂O | 80-100 | 2-18 | Good to Excellent[2] |
| Pd(OAc)₂ / SPhos | 0.0005-2 | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | >95[3] |
| XPhos Pd G2 | 0.0025-1 | K₃PO₄ | Dioxane/H₂O | Room Temp - 100 | 1-12 | >95[4][5] |
Key Observations:
-
Traditional Catalysts: Pd(PPh₃)₄ is a widely used and effective catalyst, though it may require higher catalyst loadings and longer reaction times for challenging substrates.[1]
-
Buchwald Ligand Systems: Catalyst systems employing bulky and electron-rich phosphine ligands, such as SPhos and XPhos, often exhibit superior performance, allowing for lower catalyst loadings, milder reaction conditions, and higher yields, particularly with sterically hindered substrates.[4][5][6] The second-generation (G2) precatalysts, like XPhos Pd G2, are particularly efficient.[4][5]
-
Ferrocenylphosphine Ligands: Pd(dppf)Cl₂ is another robust catalyst that has shown high efficacy in the coupling of various aryl bromides.[2]
Experimental Protocols
Below are detailed representative methodologies for the Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid using two common catalyst systems.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of toluene and water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.) to a reaction vial.
-
Add Pd(dppf)Cl₂ (0.01-0.05 mmol, 1-5 mol%).
-
Add a degassed mixture of THF and water (e.g., 4:1, 5 mL).
-
Seal the vial and heat the reaction mixture to 80-100 °C for 2-18 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via flash chromatography.[2]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Reaction Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of the Methoxymethyl (MOM) Ether in 1-Bromo-2-(methoxymethyl)benzene
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success of a synthetic route. This guide provides a comprehensive assessment of the stability of the methoxymethyl (MOM) ether in the versatile building block, "1-Bromo-2-(methoxymethyl)benzene," under a variety of chemical environments. An objective comparison with common alternative protecting groups—Benzyl (Bn), tert-Butyldimethylsilyl (TBS), and Triisopropylsilyl (TIPS)—is presented, supported by representative experimental data to inform strategic synthetic planning.
The utility of "this compound" in organic synthesis is derived from its dual functionality: a bromine atom poised for cross-coupling reactions and a MOM-protected primary alcohol. The robustness of the MOM ether under various reaction conditions is therefore a key consideration. This guide delves into its stability profile under acidic, basic, oxidative, and reductive conditions, as well as in the context of several widely used named reactions.
Comparative Stability of Alcohol Protecting Groups
The following table summarizes the stability of the MOM group on an aromatic substrate like "this compound" in comparison to other common protecting groups. The stability is indicated qualitatively, with quantitative data provided where representative literature values are available.
| Condition Category | Reagents/Conditions | MOM (in this compound) | Benzyl (Bn) | tert-Butyldimethylsilyl (TBS) | Triisopropylsilyl (TIPS) |
| Acidic | 1 M HCl, RT | Labile | Stable | Labile | Moderately Stable |
| Acetic Acid (80%), RT | Slowly Labile | Stable | Very Labile | Labile | |
| Trifluoroacetic Acid (TFA), RT | Very Labile | Stable | Very Labile | Very Labile | |
| Basic | 1 M NaOH, RT | Stable | Stable | Stable | Stable |
| NaH, DMF, 0 °C | Stable | Stable | Stable | Stable | |
| Potassium tert-butoxide, THF, RT | Stable | Stable | Stable | Stable | |
| Oxidative | PCC, CH₂Cl₂ | Stable | Labile (Benzylic Oxidation) | Stable | Stable |
| KMnO₄, basic | Stable | Labile | Stable | Stable | |
| DDQ, CH₂Cl₂ | Stable | Labile (p-methoxybenzyl) | Stable | Stable | |
| Reductive | H₂, Pd/C | Stable | Labile | Stable | Stable |
| NaBH₄, EtOH | Stable | Stable | Stable | Stable | |
| LiAlH₄, THF | Stable | Stable | Stable | Stable | |
| Organometallic | n-BuLi, THF, -78 °C | Stable | Labile (deprotonation/rearrangement) | Stable | Stable |
| Mg, THF (Grignard formation) | Stable [1] | Labile (deprotonation) | Stable | Stable | |
| Fluoride Source | TBAF, THF | Stable | Stable | Labile | Labile |
| Cross-Coupling | Suzuki (Pd catalyst, base) | Generally Stable [2][3][4][5] | Generally Stable | Generally Stable [2] | Generally Stable |
| Heck (Pd catalyst, base) | Generally Stable | Generally Stable | Generally Stable | Generally Stable | |
| Sonogashira (Pd/Cu catalyst, base) | Stable [6] | Generally Stable | Generally Stable | Generally Stable |
Note: Stability is highly dependent on the specific substrate, reaction time, and temperature. The information in this table is intended as a general guide.
Experimental Protocols
General Protocol for Assessing Protecting Group Stability
Objective: To quantitatively assess the stability of a protected alcohol under specific reaction conditions.
Materials:
-
Protected substrate (e.g., this compound)
-
Anhydrous solvent
-
Reagent(s) for the condition being tested
-
Internal standard (e.g., dodecane)
-
Quenching solution
-
Deuterated solvent for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the protected substrate (1.0 eq) and a known amount of the internal standard.
-
Dissolve the solids in the appropriate anhydrous solvent.
-
Add the reagent(s) for the condition to be tested (e.g., acid, base, oxidant, reductant).
-
Stir the reaction mixture at the desired temperature for a specified period (e.g., 1, 4, 12, 24 hours).
-
At each time point, withdraw a small aliquot of the reaction mixture and quench it appropriately (e.g., with saturated aqueous sodium bicarbonate for acidic conditions, or saturated aqueous ammonium chloride for basic/organometallic conditions).
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by NMR spectroscopy and GC-MS or HPLC to determine the ratio of the starting material to the deprotected product and any byproducts, relative to the internal standard.
Deprotection Protocol for MOM Ethers
Objective: To cleave a MOM ether under acidic conditions.
Materials:
-
MOM-protected alcohol (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-5 mol%).[7]
-
Heat the solution to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the logical flow of assessing protecting group stability and the orthogonal relationship between common protecting groups.
Caption: Workflow for assessing protecting group stability.
Caption: Orthogonal relationships of common protecting groups.
Conclusion
The methoxymethyl (MOM) ether in "this compound" demonstrates excellent stability under a wide range of basic, reductive, and many oxidative conditions, making it a robust protecting group for numerous synthetic transformations. Its primary lability is towards acidic conditions, a characteristic that allows for its selective removal. This profile makes it orthogonal to benzyl ethers, which are cleaved by hydrogenolysis, and silyl ethers, which are removed with fluoride sources. For drug development professionals and synthetic chemists, a thorough understanding of these stability profiles is crucial for the strategic design of synthetic routes, enabling the efficient and high-yielding construction of complex molecular targets.
References
- 1. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Isomeric Effects on the Reactivity of Bromo(methoxymethyl)benzenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on a benzene ring plays a crucial role in dictating the molecule's reactivity. In the case of bromo(methoxymethyl)benzenes, the relative positions of the bromine atom and the methoxymethyl group—ortho, meta, or para—significantly influence the outcomes of various synthetic transformations. This guide provides an objective comparison of the reactivity of these isomers, supported by established principles of organic chemistry and available experimental data for related compounds.
Influence of Isomerism on Reactivity: A Theoretical Overview
The reactivity of bromo(methoxymethyl)benzene isomers is primarily governed by a combination of electronic and steric effects. The methoxymethyl group (-CH₂OCH₃) is generally considered an ortho-, para-directing group in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom's lone pairs. Conversely, the bromine atom is a deactivating but also ortho-, para-directing group. In reactions involving the carbon-bromine bond, such as cross-coupling and metal-halogen exchange, the position of the methoxymethyl group can exert significant steric and electronic influence.
-
Ortho-Bromo(methoxymethyl)benzene: The proximity of the two substituents results in considerable steric hindrance, which can impede reactions at the bromine atom. However, the oxygen atom of the methoxymethyl group can also exhibit a coordinating effect in certain organometallic reactions, potentially influencing the reaction pathway.
-
Meta-Bromo(methoxymethyl)benzene: In this isomer, the substituents are electronically and sterically more independent. The directing effects of the two groups are not reinforcing for electrophilic substitution at a single position.
-
Para-Bromo(methoxymethyl)benzene: The para-isomer is sterically unhindered at the bromine position. The electronic effects of the methoxymethyl group are transmitted effectively to the bromine-bearing carbon through the aromatic system.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. The efficiency of these reactions with bromo(methoxymethyl)benzene isomers is expected to vary.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Predicted Relative Reactivity | Rationale |
| Para | High | Sterically accessible bromine atom and favorable electronic effects from the para-methoxymethyl group. |
| Meta | Moderate | Less steric hindrance than the ortho isomer, but the electronic influence of the methoxymethyl group is less pronounced at the reaction center. |
| Ortho | Low to Moderate | Significant steric hindrance from the adjacent methoxymethyl group can impede the oxidative addition step in the catalytic cycle. However, specialized bulky phosphine ligands can be employed to overcome this. |
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The initiation and success of this reaction are sensitive to the electronic and steric environment of the aryl halide.
Table 2: Inferred Comparison of Grignard Reagent Formation
| Isomer | Predicted Ease of Formation | Potential Side Reactions |
| Para | Readily formed | Standard side reactions such as Wurtz coupling. |
| Meta | Readily formed | Standard side reactions. |
| Ortho | More challenging to initiate | The steric bulk of the ortho-methoxymethyl group may hinder the approach of the aryl bromide to the magnesium surface. The methoxymethyl group's oxygen could potentially interact with the magnesium surface, which might affect the reaction. |
Lithiation and Halogen-Metal Exchange
Aryl lithium reagents are powerful intermediates in organic synthesis. Their formation from aryl bromides typically involves reaction with an organolithium reagent like n-butyllithium.
Table 3: Predicted Reactivity in Halogen-Metal Exchange
| Isomer | Predicted Relative Rate | Mechanistic Considerations |
| Para | Fast | Straightforward halogen-metal exchange is expected. |
| Meta | Fast | Straightforward halogen-metal exchange is expected. |
| Ortho | Potentially slower | Steric hindrance may slow the rate of exchange. The possibility of directed ortho-lithiation (DoM) at the position between the two substituents, if a proton were present there, highlights the electronic influence of the methoxymethyl group, though in this case, halogen-metal exchange is the primary anticipated pathway. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for each isomer.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo(methoxymethyl)benzene isomer (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Grignard Reagent Formation
Strict anhydrous conditions are essential for the success of this reaction.
-
Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2-1.5 equiv) in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of the bromo(methoxymethyl)benzene isomer (1.0 equiv) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent should be used immediately.
Visualizing Reaction Mechanisms and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Grignard reagent formation.
Conclusion
The isomeric position of the methoxymethyl group in bromo(methoxymethyl)benzenes has a profound impact on their reactivity. The para-isomer is generally the most reactive in transformations involving the carbon-bromine bond due to its steric accessibility and favorable electronic effects. The ortho-isomer is often the least reactive in these cases due to significant steric hindrance, though this can sometimes be overcome with specialized reagents and conditions. The meta-isomer typically exhibits intermediate reactivity. A thorough understanding of these isomeric effects is critical for designing efficient synthetic routes and predicting reaction outcomes in research and drug development.
Green Chemistry in Action: A Comparative Guide to Cross-Coupling Reactions of 1-Bromo-2-(methoxymethyl)benzene and its Analogs
For researchers, scientists, and drug development professionals, the adoption of green chemistry principles is paramount for sustainable and efficient synthesis. This guide provides a comparative analysis of traditional versus green chemistry approaches for cross-coupling reactions involving aryl halides, with a focus on substrates analogous to 1-bromo-2-(methoxymethyl)benzene, such as 2-bromoanisole. Due to a scarcity of published green chemistry research specifically on this compound, this guide utilizes data from structurally similar ortho-alkoxy-bromobenzene derivatives to illustrate the potential for greener synthetic routes.
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. However, these reactions often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions. Green chemistry offers a toolkit of alternatives to mitigate these environmental and safety concerns. This guide explores several key green strategies, including the use of aqueous solvent systems, recyclable catalysts, and energy-efficient microwave irradiation, providing a data-driven comparison with conventional methods.
Comparative Analysis of Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. Traditionally, this reaction is carried out in organic solvents such as toluene or 1,4-dioxane. Green alternatives often employ water or alcohol-water mixtures as the reaction medium, which significantly reduces the environmental impact.
| Reaction Type | Aryl Halide | Boronic Acid | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Traditional | 2-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Toluene | Na₂CO₃ | 100 | 12 | 92 | Generic Protocol |
| Green | 2-Bromoanisole | Phenylboronic acid | Pd/C (1 mol%) | Ethanol/Water (1:1) | K₂CO₃ | 80 | 1 | 98 | [1] |
| Green (Micellar) | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Water with TPGS-750-M | K₃PO₄ | RT | 4 | 95 | [2] |
As the data indicates, green approaches can offer significant advantages, including shorter reaction times, milder conditions, and comparable or even superior yields, all while utilizing more environmentally benign solvent systems.
Experimental Protocols
Traditional Suzuki-Miyaura Coupling of 2-Bromoanisole
Materials:
-
2-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)
-
Sodium carbonate (2.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromoanisole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Add toluene to the flask and stir the mixture.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Green Suzuki-Miyaura Coupling of 2-Bromoanisole in Ethanol/Water
Materials:
-
2-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
10% Palladium on carbon (0.01 mmol)
-
Potassium carbonate (2.0 mmol)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine 2-bromoanisole, phenylboronic acid, 10% palladium on carbon, and potassium carbonate.
-
Add a 1:1 mixture of ethanol and water.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
After completion, cool the reaction to room temperature.
-
The catalyst can be recovered by filtration.
-
The filtrate is extracted with a green solvent such as ethyl acetate.
-
The organic layer is dried, and the solvent is evaporated to yield the product.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general workflow for a traditional and a green Suzuki-Miyaura coupling reaction, highlighting the key differences in solvent use and catalyst recovery.
Other Green Cross-Coupling Strategies
Beyond the Suzuki reaction, other important cross-coupling reactions can be made greener.
Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling joins aryl halides with terminal alkynes. Greener methods for this reaction include using copper-free conditions to avoid the toxicity of copper salts and employing aqueous or bio-based solvents.[4] For instance, reactions can be performed in solvents like dimethylisosorbide (DMI), a bio-derived solvent, reducing reliance on traditional solvents like DMF.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Green innovations in this area include the use of ionic liquids as recyclable reaction media and the development of highly active, ligand-free palladium catalysts to simplify reaction setup and purification.[5][6]
Conclusion
While direct experimental data on green chemistry applications for this compound is limited, the examples provided for analogous compounds clearly demonstrate the vast potential for greener synthetic methodologies. By adopting aqueous solvent systems, utilizing recyclable catalysts, and exploring alternative energy sources like microwaves, researchers can significantly reduce the environmental footprint of cross-coupling reactions. These approaches not only contribute to a more sustainable chemical industry but can also offer benefits in terms of efficiency, safety, and cost-effectiveness. Further research into the application of these green principles to a wider range of substrates, including the title compound, is a promising avenue for future synthetic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(methoxymethyl)benzene: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 1-Bromo-2-(methoxymethyl)benzene can now access a comprehensive guide detailing the proper disposal procedures for this compound. This document provides essential safety and logistical information, ensuring the safe and compliant management of this hazardous waste. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound is a combustible solid classified as acutely toxic if swallowed.[1] Proper disposal is crucial to mitigate risks to personnel and the environment. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following table summarizes key hazard information:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 |
| Storage Class | 11 - Combustible Solids[1] |
Personal Protective Equipment (PPE): When handling this compound for disposal, personnel must wear appropriate PPE, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat. For situations with a higher risk of splashing, additional protection such as a face shield and a chemical-resistant apron is recommended.[2]
Disposal Operational Plan
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and compliance with all local, state, and federal regulations. The following step-by-step guide outlines the recommended procedure.
Experimental Protocol: Preparation for Incineration
The primary method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3] As a solid, it should be dissolved in a suitable combustible solvent before being packaged for disposal.
Objective: To safely prepare a waste solution of this compound for incineration.
Materials:
-
This compound waste
-
A compatible flammable solvent (e.g., ethanol, methanol, or a mixture thereof)
-
A designated and properly labeled hazardous waste container (e.g., a polyethylene carboy for halogenated waste)[2]
-
Personal Protective Equipment (PPE) as specified above
-
A certified chemical fume hood
Procedure:
-
Segregation: Ensure that this compound waste is segregated as a halogenated organic waste. Do not mix with non-halogenated solvents, as this will increase disposal costs and complexity.[4][5]
-
Dissolution: In a certified chemical fume hood, carefully dissolve the solid this compound waste in the chosen combustible solvent. It is recommended to start with a small amount of solvent and gradually add more until the solid is fully dissolved. Aim for a concentration that is appropriate for the waste disposal facility's requirements; typically, a concentration of less than 10% is preferred to ensure safe handling and combustion.
-
Waste Container Labeling: Before adding any waste, ensure the designated waste container is clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The name of the solvent used
-
The approximate concentration of each component
-
The appropriate hazard pictograms (e.g., GHS07 for acute toxicity)
-
The date of accumulation
-
-
Transfer: Carefully transfer the prepared solution to the labeled hazardous waste container.
-
Container Sealing and Storage: Securely seal the container. Store the container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2] The storage area should be cool, dry, and well-ventilated.[5]
-
Disposal Request: Once the container is ready for pickup, follow your institution's procedures to contact a licensed professional waste disposal service.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. toolkit.pops.int [toolkit.pops.int]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. benchchem.com [benchchem.com]
- 7. cleanmanagement.com [cleanmanagement.com]
Safe Handling and Disposal of 1-Bromo-2-(methoxymethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1-Bromo-2-(methoxymethyl)benzene, a key building block in organic synthesis.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 | Prevents skin contact, which can lead to irritation. For prolonged or immersive contact, consider heavier-duty gloves or double-gloving. |
| Skin and Body Protection | Chemically resistant lab coat or apron and closed-toe shoes | Prevents skin contact with spills or splashes. | |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of vapors or dust. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: From Preparation to Disposal
Adherence to a strict operational protocol is critical for the safe handling of this and other halogenated organic compounds.
1. Preparation:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for this compound and all other reagents being used.
-
Don PPE: Equip yourself with all the personal protective equipment outlined in the table above.
-
Prepare Work Area: Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood. An eyewash station and safety shower must be readily accessible.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Reaction Setup: Perform all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.
3. Spill Response:
-
Evacuate: In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
The proper disposal of this compound and associated waste is critical to prevent environmental contamination. Halogenated organic compounds require specific disposal procedures.
| Waste Type | Disposal Container | Labeling | Disposal Procedure |
| Solid Chemical Waste | Designated "Halogenated Organic Solid Waste" container | "Hazardous Waste," "Halogenated Organic Solid Waste," "this compound" | Collect all solid waste containing the compound in this container. Keep the container closed when not in use. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Designated "Halogenated Organic Solid Waste" container | "Hazardous Waste," "Halogenated Organic Solid Waste," "Contaminated Debris" | Place all disposable items that have come into contact with the chemical into this container. |
| Liquid Waste (from reactions or cleaning) | Designated "Halogenated Organic Liquid Waste" container | "Hazardous Waste," "Halogenated Organic Liquid Waste," [List of all components] | Collect all liquid waste containing the compound in this container. Do not mix with non-halogenated waste. |
General Disposal Guidelines:
-
Never dispose of this compound or any halogenated organic compound down the drain.
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not reuse empty containers that have held this chemical. They should be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By implementing these safety measures and operational plans, researchers can confidently and safely handle this compound in the laboratory, contributing to a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
